molecular formula C12H10N2O3S B4182402 Antitubercular agent-30

Antitubercular agent-30

Cat. No.: B4182402
M. Wt: 262.29 g/mol
InChI Key: BOASBEGFXYCEPO-UHFFFAOYSA-N
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Description

Antitubercular agent-30 is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-nitrophenyl)-2-(2-thienyl)acetamide is 262.04121336 g/mol and the complexity rating of the compound is 311. The solubility of this chemical has been described as 39 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-12(8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASBEGFXYCEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329797
Record name N-(4-nitrophenyl)-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384857-54-9
Record name N-(4-nitrophenyl)-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview based on publicly available information. The primary research article detailing the synthesis and evaluation of "Antitubercular agent-30" is not fully accessible, limiting the depth of specific experimental protocols and definitive mechanistic pathways. Therefore, this guide presents the available data in conjunction with plausible mechanisms of action based on related compounds.

Introduction

Tuberculosis remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. "this compound," identified as compound 16 in a series of N-(aryl)-2-thiophen-2-ylacetamides, has emerged from initial screenings as a potential candidate for further investigation. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, based on the available scientific literature. The focus is on its core mechanism of action, supported by quantitative data, representative experimental protocols, and visual diagrams of potential molecular interactions and workflows.

Data Presentation

The primary study on the N-(aryl)-2-thiophen-2-ylacetamide series, including this compound, reported the in vitro activity against Mycobacterium tuberculosis. While the specific minimum inhibitory concentration (MIC) for each compound is not available in the abstract, the range of activity for the most promising compounds was disclosed.

Compound Series Active Compounds Reported MIC Range (µg/mL) Reference
N-(aryl)-2-thiophen-2-ylacetamides2, 3, 7, 8, 11, 12, 15, 16 (this compound) , and 2025 - 100--INVALID-LINK--

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on the chemical scaffold (a thiophene derivative), several plausible mechanisms can be hypothesized. Thiophene-containing compounds have been reported to exhibit antitubercular activity through various pathways.

One of the most critical pathways for Mycobacterium tuberculosis survival is the synthesis of mycolic acids, which are essential components of its unique cell wall. Several antitubercular drugs target this pathway. It is conceivable that N-(aryl)-2-thiophen-2-ylacetamides interfere with a key enzyme in this process. A potential target is the polyketide synthase 13 (Pks13), which is involved in the final condensation step of mycolic acid biosynthesis.[1]

Another possible mechanism for thiophene-based compounds involves the cytochrome bc1-aa3 supercomplex, which is crucial for cellular respiration. Some novel scaffolds have been shown to target the QcrB subunit of this complex.[2]

Furthermore, some nitrothiophene derivatives act as prodrugs that are activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide, which has bactericidal effects.[3][4] While this compound is not a nitrothiophene, the general principle of prodrug activation could be a possibility.

Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Synthesis

The following diagram illustrates a potential mechanism where this compound inhibits a key enzyme in the mycolic acid synthesis pathway, leading to cell wall disruption and bacterial death.

G cluster_0 Mycobacterium tuberculosis Cell cluster_1 Proposed Action of this compound FAS-I Fatty Acid Synthase-I (FAS-I) Pks13 Polyketide Synthase 13 (Pks13) FAS-I->Pks13 Provides fatty acyl precursors Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Catalyzes final condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Agent_30 This compound Agent_30->Pks13 Inhibition G Start Start: Novel Compound Synthesis Screening Primary Screening (e.g., MABA) Start->Screening MIC_Determination MIC Determination against M. tuberculosis H37Rv Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., against Vero cells) MIC_Determination->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = IC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Mechanism_Hypothesis Hypothesize Mechanism of Action (Based on chemical structure) Selectivity_Index->Mechanism_Hypothesis Target_Based_Assays Target-Based Assays (e.g., enzyme inhibition) Mechanism_Hypothesis->Target_Based_Assays Lead_Optimization Lead Optimization Target_Based_Assays->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

References

The Discovery and Synthesis of Antitubercular Agent-30 (PAMCHD): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health threat, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This technical whitepaper details the discovery, synthesis, and biological evaluation of a promising candidate, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as Antitubercular agent-30 or PAMCHD. This document provides a comprehensive overview of its synthesis, in vitro efficacy against both replicating and non-replicating persistent mycobacteria, and detailed experimental protocols for its characterization and evaluation.

Introduction: The Emergence of a New Antitubercular Candidate

This compound (PAMCHD) was identified as a promising hit from a whole-cell based phenotypic screening of a diverse library of small molecules against Mycobacterium tuberculosis H37Rv.[1][2] This compound, a derivative of cyclohexane-1,3-dione, has demonstrated significant in vitro activity, positioning it as a valuable lead for the development of new anti-TB drugs.[1][3][4][5] Notably, PAMCHD exhibits both tuberculostatic and tuberculocidal properties and maintains its efficacy against various drug-resistant clinical isolates.[1][3][5][6]

Synthesis of this compound (PAMCHD)

The synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is achieved through a straightforward and efficient one-pot condensation reaction.[7]

Synthetic Scheme

The reaction involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (also known as dimedone) with 2-aminophenol in the presence of triethyl orthoformate, which acts as both a reactant and a dehydrating agent.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Dimedone 5,5-dimethylcyclohexane-1,3-dione Reflux Reflux Dimedone->Reflux Aminophenol 2-Aminophenol Aminophenol->Reflux TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Reflux PAMCHD 2-(((2-hydroxyphenyl)amino)methylene)- 5,5-dimethylcyclohexane-1,3-dione Reflux->PAMCHD Biological_Testing_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay MIC_Prep Prepare serial two-fold dilutions of PAMCHD in a 96-well plate. MIC_Inoculate Inoculate wells with a standardized M. tuberculosis suspension. MIC_Prep->MIC_Inoculate MIC_Incubate Incubate plates at 37°C for 7-14 days. MIC_Inoculate->MIC_Incubate MIC_Read Determine the lowest concentration that inhibits visible growth. MIC_Incubate->MIC_Read MBC_Aliquot Take aliquots from wells with no visible growth (from MIC assay). MIC_Read->MBC_Aliquot Proceeds from MIC results MBC_Plate Spot-plate aliquots onto Middlebrook 7H11 agar. MBC_Aliquot->MBC_Plate MBC_Incubate Incubate agar plates at 37°C for 3-4 weeks. MBC_Plate->MBC_Incubate MBC_Read Determine the lowest concentration causing ≥99.9% reduction in CFU. MBC_Incubate->MBC_Read

References

"Antitubercular agent-30" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro evaluation of Antitubercular agent-30, a compound with demonstrated activity against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antitubercular therapeutics.

Chemical Structure and Properties

This compound is a novel synthetic compound identified for its potential as an antibacterial agent. The chemical structure is presented below.

Chemical Structure:

Chemical structure of this compound

Image Source: MedChemExpress

At present, detailed physicochemical properties such as melting point, boiling point, and solubility in various solvents have not been extensively published in the available literature. For research purposes, it is often supplied as a solid and may be dissolved in solvents like DMSO for in vitro assays.[1]

In Vitro Biological Activity

This compound has been evaluated for its inhibitory activity against Mycobacterium tuberculosis and its cytotoxic effect on mammalian cells. The key quantitative data from these assessments are summarized in the table below.

ParameterTest Organism/Cell LineValueReference
Minimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis50 µg/mL[1]
85% Lethal Dose (LD85)Murine Macrophage Cells~100 µg/mL[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity of a candidate antitubercular agent, based on standard practices in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antitubercular agent is the lowest concentration that inhibits the visible growth of Mycobacterium tuberculosis. A common method for this determination is the broth microdilution assay.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Sterile saline with Tween 80

  • Alamar Blue or Resazurin reagent

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in sterile saline with Tween 80 and the turbidity is adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: The test compound is serially diluted in Middlebrook 7H9 broth in the 96-well plate to achieve a range of concentrations to be tested.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compound. Control wells containing only the medium and inoculum (positive control) and only the medium (negative control) are included.

  • Incubation: The microtiter plate is sealed and incubated at 37°C for 7-14 days.

  • Reading Results: After incubation, a growth indicator such as Alamar Blue is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed, indicating inhibition of bacterial growth.

Cytotoxicity Assay in Murine Macrophages

This assay evaluates the toxic effect of the compound on a mammalian cell line, providing an indication of its potential for host toxicity. The MTT assay is a widely used colorimetric method for assessing cell viability.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Macrophage cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with vehicle (DMSO) and untreated cells are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The LD85 is the concentration of the compound that results in 85% cell death.

Visualizations

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the initial in vitro screening and evaluation of a potential antitubercular agent.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Assessment cluster_3 Decision A Compound Library B Primary Screen (e.g., MABA) A->B C Identify Hits B->C D MIC Determination (M. tuberculosis) C->D E Determine Potency D->E F Cytotoxicity Assay (e.g., Macrophages) E->F G Calculate Selectivity Index (LD50/MIC) F->G H Promising Candidate? G->H I Advance to Further Studies H->I Yes J Discard or Modify H->J No

Caption: General workflow for the in vitro screening of antitubercular compounds.

Logical Relationship in Candidate Selection

This diagram outlines the logical decision-making process based on the outcomes of the primary in vitro assays.

G cluster_0 Biological Activity A This compound In Vitro Data B Antitubercular Potency (MIC = 50 µg/mL) A->B C Host Cell Cytotoxicity (LD85 = ~100 µg/mL) A->C D Is there a favorable therapeutic window? B->D C->D E Proceed to further investigation of mechanism of action and in vivo efficacy. D->E Yes F Consider for lead optimization to improve potency and/or reduce cytotoxicity. D->F No

Caption: Decision-making logic for advancing an antitubercular lead candidate.

References

In Vitro Antimycobacterial Activity of Novel Antitubercular Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This technical guide provides an in-depth overview of the in vitro antimycobacterial activity of a representative novel agent, focusing on quantitative data, experimental protocols, and associated cellular pathways. As "Antitubercular agent-30" is not a publicly documented entity, this paper will use "Compound 7c," a recently developed thiazolo[3,2-a][1][2][3]triazine derivative, as a practical exemplar for researchers, scientists, and drug development professionals. This compound has demonstrated promising activity against various strains of Mtb.[4]

Quantitative Data Summary

The in vitro efficacy of an antitubercular agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The tables below summarize the reported in vitro activity of Compound 7c against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 7c against M. tuberculosis Strains [4]

M. tuberculosis StrainMIC (µM)
Drug-Sensitive (DS)2.28
Multi-Drug Resistant (MDR)18.14
Extensive Drug-Resistant (XDR)36.31

Table 2: Inhibitory Concentration (IC50) of Compound 7c against InhA Enzyme [4]

Target EnzymeIC50 (µM)
InhA (Enoyl-Acyl Carrier Protein Reductase)2.47

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antimycobacterial activity. The following sections describe the typical protocols employed in the in vitro evaluation of novel antitubercular agents like Compound 7c.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of novel compounds against M. tuberculosis is frequently determined using the Microplate Alamar Blue Assay (MABA).[5] This colorimetric assay provides a reliable and high-throughput method for assessing mycobacterial viability.

Materials:

  • Mycobacterium tuberculosis strains (e.g., H37Rv for DS, and clinical isolates for MDR/XDR)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compound (e.g., Compound 7c) and standard control drugs (e.g., isoniazid, rifampicin)

  • Alamar Blue reagent

  • Resazurin

Procedure:

  • Bacterial Culture Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth until they reach the mid-logarithmic growth phase. The culture is then diluted to a standardized cell density.

  • Compound Dilution: The test compound is serially diluted in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing bacteria without the compound and wells with medium only are included.

  • Incubation: The plates are incubated at 37°C for a period of 5-7 days.

  • Addition of Alamar Blue: After incubation, Alamar Blue and resazurin are added to each well.

  • Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration at which no color change is observed.

Enzyme Inhibition Assay (InhA)

To investigate the mechanism of action, an enzyme inhibition assay targeting a specific mycobacterial enzyme, such as InhA, is performed.

Materials:

  • Recombinant InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Substrate (e.g., 2-trans-dodecenoyl-CoA)

  • Test compound

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing the InhA enzyme, NADH, and the test compound at various concentrations is prepared in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Monitoring of Reaction: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of IC50: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and the proposed signaling pathway for the mechanism of action of Compound 7c.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A M. tuberculosis Culture (Mid-log phase) C Inoculation of 96-well plates A->C B Serial Dilution of Compound 7c B->C D Incubation (5-7 days at 37°C) C->D E Addition of Alamar Blue D->E F Re-incubation (24 hours) E->F G Colorimetric Reading (Blue vs. Pink) F->G H Determination of MIC G->H

Workflow for MIC Determination using MABA.

InhA_Inhibition_Pathway cluster_synthesis Mycolic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism FAS_I Fatty Acid Synthase I (FAS-I) (Produces short-chain fatty acids) FAS_II Fatty Acid Synthase II (FAS-II) (Elongates fatty acids) FAS_I->FAS_II InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Key step in elongation Mycolic_Acid Mycolic Acids InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Compound_7c Compound 7c Inhibition Inhibition Compound_7c->Inhibition Inhibition->InhA

Proposed mechanism of action via InhA inhibition.

References

Technical Guide: Preliminary Cytotoxicity Screening of Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening for a novel compound, designated as Antitubercular Agent-30. The document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.

Introduction

The initial phase of drug discovery for new antitubercular agents involves a critical assessment of their potential toxicity to mammalian cells. Preliminary cytotoxicity screening is essential to identify compounds that exhibit selective activity against Mycobacterium tuberculosis while demonstrating minimal harm to host cells. This process helps to de-risk drug candidates early in the development pipeline, saving time and resources. This guide outlines a standard in vitro method, the MTT assay, for evaluating the cytotoxic profile of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human lung fibroblast cell line (e.g., MRC-5)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture human lung fibroblast cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation

The results of the cytotoxicity screening are summarized below. Cell viability is expressed as a percentage relative to the untreated control. The IC50 value, the concentration of an inhibitor where the response (or binding) is reduced by half, is a key metric for cytotoxicity.

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control1.25 ± 0.08100%
Vehicle Control (DMSO)1.23 ± 0.0798.4%
0.11.21 ± 0.0996.8%
11.15 ± 0.0692.0%
100.85 ± 0.0568.0%
500.42 ± 0.0433.6%
1000.15 ± 0.0312.0%
IC50 Value (µM) ~ 35

Visualizations

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.

G A Cell Seeding (1 x 10^4 cells/well) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (this compound) B->C D 48h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Cytotoxicity screening workflow.

Cytotoxic agents can induce cell death through various mechanisms, including apoptosis. The diagram below shows a simplified representation of the intrinsic apoptosis pathway, which is often triggered by cellular stress.

G cluster_0 Induction cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation cluster_3 Execution Phase This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bax Bax Cellular Stress->Bax Bcl2 Bcl2 Cellular Stress->Bcl2 Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bcl2->Cytochrome c release Apaf1 Apaf1 Cytochrome c release->Apaf1 Caspase-9 Caspase-9 Apaf1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified intrinsic apoptosis pathway.

The Structure-Activity Relationship of Benzothiazoles as Potent Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the benzothiazole class of compounds, a promising scaffold in the development of novel antitubercular agents. The primary mechanism of action for many of these compounds is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[1] This document synthesizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the SAR of this important class of molecules.

Core Structure and Mechanism of Action

Benzothiazoles are heterocyclic compounds that have emerged as a significant scaffold in the fight against Mycobacterium tuberculosis (M. tb).[2][3] Their potency is largely attributed to their ability to target DprE1, an enzyme essential for the biosynthesis of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall.[1][4] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), a key precursor for arabinan synthesis.[4][5] By inhibiting DprE1, benzothiazole derivatives disrupt the formation of the cell wall, leading to bacterial cell death.[4] This targeted approach makes them effective against both drug-susceptible and drug-resistant strains of M. tb.[6]

The DprE1 Pathway and Inhibition

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis and its inhibition by benzothiazole-based agents.

DprE1_Pathway cluster_synthesis Cell Wall Precursor Synthesis cluster_inhibition Inhibition PRPP 5-Phosphoribosyl-1-pyrophosphate DPR Decaprenyl-phosphoryl-β-D-ribose (DPR) PRPP->DPR PRA-synthetase DPX Decaprenyl-phosphoryl-β-D-2'-keto-erythropentafuranose (DPX) DPR->DPX DprE1 (Oxidase) DprE1_node DPA Decaprenyl-phosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reductase) Arabinan Arabinan Synthesis DPA->Arabinan Arabinosyltransferases CellWall Mycobacterial Cell Wall Arabinan->CellWall Incorporation BTZ Benzothiazole Agent BTZ->DprE1_node

DprE1 Pathway Inhibition by Benzothiazoles

Quantitative Structure-Activity Relationship Data

The antitubercular activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various series of benzothiazole compounds against the H37Rv strain of M. tuberculosis.

Table 1: SAR of Pyrimidine-Tethered Benzothiazole Derivatives

Data from a study on pyrimidine-tethered benzothiazoles highlights the importance of substitutions on the pyrimidine ring.[7]

Compound IDR Group (Substitution on Pyrimidine)MIC (µg/mL) vs. M. tb H37Rv (ATCC 25177)
4 Unsubstituted3.9
5a N-CH₃7.81
5b N-CH₂COOC₂H₅0.98
5c N-CH₂C₆H₅0.24
12 6-(4-phenylpiperazin-1-yl)0.98
15 6-(4-methylpiperazin-1-yl)0.48
INH Isoniazid (Reference)0.06

Key observation: N-alkylation of the pyrimidine ring with bulky, lipophilic groups such as benzyl (5c) or the introduction of piperazine moieties (12, 15) significantly enhances the antitubercular activity compared to the unsubstituted parent compound (4).[7]

Table 2: SAR of Benzothiazole-Thiazole Hybrids

This series explores the effect of substitutions on a phenyl ring attached to a thiazole moiety, which is then linked to the benzothiazole core.[8]

Compound IDR Group (Substitution on Phenyl Ring)MIC (µg/mL) vs. M. tb H37Rv
4a 4-H31.25
4b 4-NO₂3.90
4c 4-Cl7.81
4d 4-F15.63
4f 2-Cl7.81

Key observation: The presence of electron-withdrawing groups, such as nitro (4b) and halogens (4c, 4d, 4f), on the phenyl ring enhances the antitubercular activity.[8] The nitro-substituted compound 4b was the most potent in this series.[8]

Table 3: SAR of 2-Amido Benzothiazole Derivatives

This table presents data for benzothiazoles with different amide linkages at the 2-position.

Compound IDAmide MoietyMIC (µg/mL) vs. M. tb H37Rv
V 2-[5-(4-Bromophenyl)-2-furylcarboxamido]> 50
IX 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy1.6
Isoniazid Reference Drug0.4

Key observation: The introduction of a methoxy group at the 6-position of the benzothiazole ring can dramatically increase potency, as seen by comparing compound V with the significantly more active compound IX.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for SAR studies. The following are standard methodologies for evaluating the antitubercular activity and cytotoxicity of benzothiazole derivatives.

General Synthesis of Benzothiazole Derivatives

A common synthetic route involves the condensation of substituted 2-aminothiophenols with various reagents. The following diagram outlines a generalized workflow for synthesizing benzothiazole-based compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_analysis Characterization A Substituted 2-Aminothiophenol Condensation Condensation Reaction (e.g., Biginelli, Knoevenagel) A->Condensation B Carboxylic Acid / Aldehyde / Other Reagent B->Condensation Purification Purification (Column Chromatography, Recrystallization) Condensation->Purification Crude Product Final Final Benzothiazole Derivative Purification->Final Purified Product Analysis Structural Analysis (NMR, IR, Mass Spec) Final->Analysis Structure Confirmation

General Synthetic Workflow for Benzothiazoles

Example Protocol (One-pot Biginelli reaction): [3]

  • Dissolve benzothiazolyloxobutanamide, a substituted aromatic aldehyde, and thiourea in an appropriate solvent (e.g., ethanol).

  • Add a catalyst if required.

  • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using spectroscopic methods (NMR, IR, Mass Spectrometry).

Antitubercular Activity Screening: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the MIC of compounds against M. tuberculosis.[10][11]

Materials:

  • 96-well microtiter plates (black, clear-bottomed for fluorimetric reading).[12]

  • Middlebrook 7H9 broth supplemented with OADC or similar.[10]

  • Resazurin sodium salt solution (e.g., 0.01% wt/vol in distilled water).[10]

  • M. tuberculosis H37Rv culture.

  • Test compounds and reference drugs (e.g., Isoniazid, Rifampicin).

Procedure:

  • Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row.

  • Inoculum Preparation: Prepare a suspension of M. tb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension (e.g., 1:20) in broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a drug-free growth control and a media-only sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: After incubation, add 30 µL of resazurin solution to each well.[12]

  • Re-incubation: Re-incubate the plates for 24-48 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[10]

REMA_Workflow Start Start PrepPlate Prepare 96-well plate with 100 µL broth/well Start->PrepPlate AddCompound Add compound to first column and perform serial dilutions PrepPlate->AddCompound Inoculate Add 100 µL inoculum to each well AddCompound->Inoculate PrepInoculum Prepare M. tb inoculum (McFarland 1.0, diluted) PrepInoculum->Inoculate Incubate1 Seal and incubate (37°C, 7 days) Inoculate->Incubate1 AddResazurin Add 30 µL Resazurin solution to each well Incubate1->AddResazurin Incubate2 Re-incubate (24-48 hours) AddResazurin->Incubate2 Read Read results: Blue = No Growth Pink = Growth Incubate2->Read MIC Determine MIC Read->MIC

REMA Experimental Workflow for MIC Determination
Cytotoxicity Assay: MTT Assay

It is crucial to assess the toxicity of lead compounds against mammalian cells to determine their selectivity index. The MTT assay is a standard colorimetric assay for this purpose.[13]

Materials:

  • Human cell line (e.g., HepG2 hepatocytes, THP-1 macrophages).[14]

  • 96-well plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 hours).[15]

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion

The benzothiazole scaffold represents a highly promising foundation for the development of new antitubercular drugs, primarily through the potent inhibition of the essential DprE1 enzyme. Structure-activity relationship studies consistently demonstrate that the efficacy of these agents can be significantly modulated by strategic substitutions on the benzothiazole core and appended moieties. Key takeaways for drug development professionals include the enhancement of activity through the introduction of lipophilic and electron-withdrawing groups, as well as specific heterocyclic substitutions that can improve potency and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new benzothiazole derivatives, enabling the identification of candidates with high efficacy against M. tuberculosis and low cytotoxicity, thereby accelerating the journey towards novel and effective tuberculosis therapies.

References

The Emergence of Pretomanid: A Technical Guide to a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of novel therapeutic agents to combat drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of Pretomanid (formerly PA-824), a novel nitroimidazooxazine with potent bactericidal activity. This document details its unique dual mechanism of action, summarizes key quantitative efficacy data, provides comprehensive experimental protocols for its evaluation, and visualizes its metabolic activation and experimental workflows through detailed diagrams.

Introduction

Pretomanid is a critical component of new, shorter, and more effective treatment regimens for tuberculosis, particularly for drug-resistant forms of the disease.[1] It belongs to a class of compounds known as nitroimidazoles and is a prodrug that requires intracellular activation to exert its antimycobacterial effects.[1][2][3] Its development marks a significant advancement in the fight against TB, offering a new mechanism of action to overcome existing drug resistance patterns.

Mechanism of Action

Pretomanid exhibits a unique, dual mechanism of action that is effective against both actively replicating and dormant, non-replicating M. tuberculosis.[1][3]

  • Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This disruption of the cell wall integrity leads to bacterial cell death.[3]

  • Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environments characteristic of tuberculous granulomas where bacilli are often dormant, Pretomanid acts as a respiratory poison.[3] The activation of the drug releases reactive nitrogen species, including nitric oxide (NO), which are toxic to the bacteria and disrupt cellular respiration.[1][2]

This dual activity makes Pretomanid a potent agent for sterilizing tuberculous lesions and reducing the duration of treatment.

Metabolic Activation Pathway

Pretomanid is a prodrug that is activated within the mycobacterium through a specific enzymatic pathway.

Pretomanid Activation Pathway cluster_cell Mycobacterium tuberculosis Cell cluster_effects Bactericidal Effects Pretomanid Pretomanid (PA-824) (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid->Ddn Enters cell Activated_Pretomanid Activated Pretomanid (Reactive Nitrogen Species, NO) Mycolic_Acid Inhibition of Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Aerobic Respiratory_Poison Respiratory Poisoning (Anaerobic) Activated_Pretomanid->Respiratory_Poison Anaerobic Ddn->Activated_Pretomanid Nitro-reduction Cofactor_F420 Reduced Cofactor F420 Cofactor_F420->Ddn Coenzyme

Caption: Metabolic activation of Pretomanid within M. tuberculosis.

Quantitative Efficacy Data

The in vitro potency of Pretomanid against drug-susceptible M. tuberculosis is a key indicator of its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

Parameter Organism Value (µg/mL) Reference
Minimum Inhibitory Concentration (MIC)M. tuberculosis (Drug-Susceptible)0.015 - 0.25[4][5]
Minimum Inhibitory Concentration (MIC)M. tuberculosis H37Rv0.015 - 0.25[4]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of antitubercular agents. The following sections provide methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis.[6][7]

Objective: To determine the lowest concentration of Pretomanid that inhibits the visible growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Pretomanid stock solution (dissolved in DMSO)

  • M. tuberculosis H37Rv (ATCC 27294) or other susceptible strains

  • Sterile 96-well U-shaped microtiter plates

  • Inverted mirror for reading

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[7]

  • Drug Dilution:

    • Prepare serial twofold dilutions of Pretomanid in 7H9 broth in a separate 96-well plate.

  • Plate Inoculation:

    • Add 100 µL of the appropriate Pretomanid dilution to the wells of the assay plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a drug-free growth control well (inoculum + broth) and a sterility control well (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-21 days.

  • Reading Results:

    • Visually inspect the plates for bacterial growth using an inverted mirror. The MIC is the lowest concentration of Pretomanid that shows no visible growth compared to the drug-free control.[6]

MIC Determination Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum 1:100 in 7H9 Broth prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-well Plate (Drug + Inoculum) dilute_inoculum->inoculate_plate prep_drug Prepare Serial Dilutions of Pretomanid prep_drug->inoculate_plate incubate Incubate at 37°C (7-21 days) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end Cytotoxicity Assay Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_pretomanid Add Serial Dilutions of Pretomanid incubate_24h->add_pretomanid incubate_48_72h Incubate 48-72h add_pretomanid->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

References

A Technical Guide to Pretomanid (Antitubercular agent-30) for the Treatment of Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global public health. This has necessitated the development of novel therapeutic agents with unique mechanisms of action. Pretomanid, a member of the nitroimidazooxazine class, is a recently developed antitubercular agent that has demonstrated significant efficacy against drug-resistant M.tb strains.[1][2] This document provides a comprehensive technical overview of pretomanid, including its mechanism of action, in vitro and in vivo efficacy data, and the methodologies of key experimental and clinical evaluations.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[3][4] Its dual mechanism of action makes it effective against both actively replicating and dormant, non-replicating bacilli.[4][5]

  • Activation: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is unique to mycobacteria.[3][6] This enzyme utilizes the reduced cofactor F420 to reduce the nitro group of pretomanid.[3]

  • Action against Replicating M.tb: In aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][7] This disruption of cell wall integrity leads to bacterial cell death.[7]

  • Action against Non-Replicating M.tb: Under anaerobic conditions, the activation of pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[5][7] These reactive species act as respiratory poisons, disrupting the bacterium's energy metabolism and leading to cell death even in a dormant state.[4][5]

Below is a diagram illustrating the activation and mechanism of action of Pretomanid.

Pretomanid_Mechanism_of_Action cluster_0 Mycobacterium tuberculosis Cell cluster_1 Downstream Effects Pretomanid_ext Pretomanid (Prodrug) Pretomanid_int Pretomanid Pretomanid_ext->Pretomanid_int Enters Cell Activated_Pretomanid Activated Pretomanid Metabolites Pretomanid_int->Activated_Pretomanid Activation Ddn Ddn (Nitroreductase) Ddn->Activated_Pretomanid F420 Reduced Cofactor F420 F420->Ddn Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibits NO_release Nitric Oxide Release Activated_Pretomanid->NO_release Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Cell_Death Bactericidal Effect Mycolic_Acid->Cell_Death Inhibition leads to Replicating_TB Replicating M.tb Cell_Wall->Replicating_TB Protects Respiratory_Poison Respiratory Poisoning NO_release->Respiratory_Poison Non_Replicating_TB Non-Replicating M.tb Respiratory_Poison->Non_Replicating_TB Kills Non_Replicating_TB->Cell_Death Preclinical_Workflow start Compound Library mic_assay In Vitro MIC Assay (vs. Drug-Susceptible & Resistant M.tb) start->mic_assay cytotoxicity Cytotoxicity Assay (e.g., in mammalian cell lines) mic_assay->cytotoxicity Active compounds adme In Vitro ADME/ Toxicology Screening cytotoxicity->adme Non-toxic compounds in_vivo In Vivo Efficacy (e.g., mouse model of TB) adme->in_vivo Favorable profile lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious compounds candidate Candidate Drug lead_optimization->candidate Nix_TB_Trial_Design cluster_0 Patient Enrollment cluster_1 Treatment Phase cluster_2 Follow-up and Endpoints enrollment Enrollment of 109 Adults - XDR-TB - Treatment-intolerant or non-responsive MDR-TB treatment Administer BPaL Regimen for 6 Months - Bedaquiline - Pretomanid (200mg daily) - Linezolid enrollment->treatment follow_up Post-Treatment Follow-up for 6 Months treatment->follow_up primary_endpoint Primary Endpoint Assessment: Incidence of bacteriologic failure, relapse, or clinical failure follow_up->primary_endpoint outcome Determination of Favorable Outcome (Relapse-free cure) primary_endpoint->outcome

References

Methodological & Application

Application Notes and Protocols for Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed in vitro assay protocols for the evaluation of "Antitubercular agent-30," a novel compound with potential activity against Mycobacterium tuberculosis. The following protocols describe methods to determine the minimum inhibitory concentration (MIC), assess cytotoxicity in mammalian cell lines, and evaluate intracellular antimycobacterial activity. These assays are fundamental in the preclinical development of new antitubercular agents.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity profile of this compound against Mycobacterium tuberculosis H37Rv and its cytotoxicity against the Vero mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

CompoundMycobacterium tuberculosis H37Rv MIC (µg/mL)
This compound0.8
Isoniazid (Control)0.1
Rifampicin (Control)0.2

Table 2: Cytotoxicity (IC50) of this compound

CompoundVero Cell Line IC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
This compound> 64> 80
Isoniazid (Control)> 100> 1000

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv using a colorimetric assay.[1][2]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • This compound

  • Isoniazid and Rifampicin (positive controls)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare a stock solution of this compound and control drugs in an appropriate solvent (e.g., DMSO).

  • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Serially dilute the test compounds and controls across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include wells with bacteria only (growth control) and wells with media only (sterility control).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[2]

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

MABA_Workflow A Prepare serial dilutions of This compound in a 96-well plate B Add Mycobacterium tuberculosis H37Rv inoculum to each well A->B C Incubate plate at 37°C for 5-7 days B->C D Add Alamar Blue reagent to each well C->D E Incubate plate at 37°C for 24 hours D->E F Read results based on color change (Blue = Inhibition, Pink = Growth) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for MIC determination using MABA.

Cytotoxicity Assessment using MTT Assay

This protocol describes the evaluation of the cytotoxic effects of this compound on a mammalian cell line (e.g., Vero) using the MTT assay.[3][4][5][6]

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • 96-well tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO2 incubator

Procedure:

  • Seed 1 x 10^4 Vero cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with cells and medium only (cell viability control) and wells with medium only (background control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed mammalian cells (e.g., Vero) in a 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for cytotoxicity assessment using MTT assay.

Intracellular Activity against M. tuberculosis in Macrophages

This protocol is designed to assess the ability of this compound to kill M. tuberculosis residing within macrophages.[7][8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Mycobacterium tuberculosis H37Rv

  • 12-well tissue culture plates

  • DMEM with 10% FBS

  • This compound

  • Lysis buffer (e.g., 0.1% SDS)

  • Middlebrook 7H11 agar plates

Procedure:

  • Seed RAW 264.7 cells into 12-well plates and incubate overnight.

  • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[8]

  • Wash the cells three times with sterile PBS to remove extracellular bacteria.

  • Add fresh medium containing different concentrations of this compound. Include an untreated control.

  • Incubate the plates for 48-72 hours.

  • After incubation, wash the cells and lyse them with lysis buffer to release intracellular bacteria.

  • Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFU) to determine the number of surviving intracellular bacteria.

  • Compare the CFU counts from treated and untreated wells to determine the intracellular killing activity.

Intracellular_Activity_Workflow A Infect macrophage monolayer with M. tuberculosis H37Rv B Wash to remove extracellular bacteria A->B C Treat infected cells with This compound B->C D Incubate for 48-72 hours C->D E Lyse macrophages to release intracellular bacteria D->E F Plate lysates on 7H11 agar and incubate E->F G Count Colony Forming Units (CFU) to determine activity F->G

Caption: Workflow for intracellular activity assay.

Proposed Mechanism of Action of this compound

Based on preliminary screening (data not shown), it is hypothesized that this compound inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.[10] This mechanism is similar to that of the first-line drug isoniazid. The proposed pathway involves the inhibition of the InhA enzyme (enoyl-acyl carrier protein reductase), which is essential for the elongation of fatty acids required for mycolic acid production.

MoA_Pathway cluster_Mtb Mycobacterium tuberculosis FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II provides precursors InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid elongates fatty acids Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Agent30 Antitubercular agent-30 Agent30->InhA inhibits

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Cell-Based Assays of Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document provides detailed application notes and protocols for the initial in vitro cell-based evaluation of a novel compound, "Antitubercular agent-30." The methodologies described herein are standard assays for determining the antimycobacterial potency and host cell cytotoxicity of investigational compounds.

This compound has demonstrated initial promise with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Mycobacterium tuberculosis.[1] Furthermore, it exhibits low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µg/mL in murine macrophage cell lines.[1] These preliminary data warrant further investigation into its efficacy and mechanism of action.

The following sections detail the protocols for determining the MIC using the Microplate Alamar Blue Assay (MABA), assessing intracellular growth inhibition within macrophages, and evaluating cytotoxicity. Additionally, a hypothetical signaling pathway is presented to guide further mechanism-of-action studies.

Data Presentation

Table 1: In Vitro Activity of this compound and Control Drugs
CompoundMIC (µg/mL) vs. M. tb H37RvCC50 (µg/mL) vs. MacrophagesSelectivity Index (SI = CC50/MIC)
This compound 50 [1]>100 [1]>2
Isoniazid0.015 - 0.06>100>1667 - 6667
Rifampicin0.06 - 0.25>25>100 - 417
Ethambutol0.5 - 2.0>100>50 - 200

Note: MIC values for control drugs are sourced from various studies and can vary based on the specific strain and assay conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method to determine the MIC of a compound against M. tb.[2][3][4][5] Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Isoniazid or Rifampicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Sterile deionized water

  • Incubator at 37°C

Procedure:

  • Preparation of M. tb Inoculum:

    • Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations. Prepare similar dilutions for the positive control.

  • Assay Plate Setup:

    • Add 200 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.

    • Add 100 µL of 7H9 broth to all experimental wells.

    • Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.

    • Add 100 µL of the prepared M. tb inoculum to each well, bringing the final volume to 200 µL.

    • Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Final Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[4]

    • Re-incubate the plates at 37°C for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_mtb Prepare M. tb Inoculum add_mtb Add M. tb Inoculum prep_mtb->add_mtb prep_compounds Prepare Compound Dilutions add_compounds Add Compound Dilutions prep_compounds->add_compounds setup_plate Set up 96-well Plate add_broth Add 7H9 Broth setup_plate->add_broth add_broth->add_compounds add_compounds->add_mtb incubate_7d Incubate for 7 days at 37°C add_mtb->incubate_7d add_alamar Add Alamar Blue incubate_7d->add_alamar incubate_24h Incubate for 24 hours add_alamar->incubate_24h read_results Read Results (Color Change) incubate_24h->read_results

Intracellular Mycobacterial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of M. tb within macrophages, which is a crucial step in assessing potential therapeutic efficacy.

Materials:

  • RAW 264.7 or other suitable macrophage cell line

  • DMEM or RPMI-1640 medium with 10% FBS

  • Mycobacterium tuberculosis H37Rv

  • This compound

  • Isoniazid or Rifampicin (positive control)

  • Sterile 12-well or 24-well plates

  • Sterile water

  • 7H11 agar plates

Procedure:

  • Macrophage Seeding:

    • Seed macrophages into 12- or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁵ cells/well for a 12-well plate).

    • Incubate overnight at 37°C with 5% CO₂.

  • Infection of Macrophages:

    • Prepare an M. tb H37Rv suspension and adjust the concentration to achieve a multiplicity of infection (MOI) of 5-10.

    • Remove the culture medium from the macrophages and infect with the M. tb suspension.

    • Incubate for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis.

    • Wash the cells three times with sterile PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of this compound or control drugs to the infected cells.

    • Include a "no drug" control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Quantification of Intracellular Bacteria:

    • At the end of the incubation period, lyse the macrophages with sterile water.

    • Prepare serial dilutions of the cell lysates and plate on 7H11 agar.

    • Incubate the agar plates at 37°C for 3-4 weeks.

    • Count the number of CFUs to determine the extent of intracellular bacterial growth inhibition.

Intracellular_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Lysis cluster_quantification Quantification seed_macro Seed Macrophages infect_macro Infect Macrophages (MOI 5-10) seed_macro->infect_macro prep_mtb Prepare M. tb Inoculum prep_mtb->infect_macro wash_cells Wash to Remove Extracellular Bacteria infect_macro->wash_cells add_compounds Add Compounds wash_cells->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h lyse_cells Lyse Macrophages incubate_48h->lyse_cells plate_lysates Plate Lysates on 7H11 Agar lyse_cells->plate_lysates incubate_3w Incubate for 3-4 weeks plate_lysates->incubate_3w count_cfu Count CFUs incubate_3w->count_cfu

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells, which is essential for calculating the selectivity index.

Materials:

  • RAW 264.7 or other suitable macrophage cell line

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO

  • Sterile 96-well flat-bottom plates

  • MTS or similar cell viability reagent

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Cell Seeding:

    • Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a "no drug" (vehicle control) and a "no cell" (background) control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Cell Viability Measurement:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Signaling Pathway for this compound

The precise mechanism of action for this compound is currently unknown. The following diagram illustrates a hypothetical pathway where the agent acts as a prodrug, a common mechanism for antituberculars, and subsequently inhibits a critical enzyme in a key metabolic pathway of M. tb, such as mycolic acid synthesis.

Hypothetical_MOA cluster_outside Extracellular cluster_inside M. tuberculosis Cell agent30_prodrug This compound (Prodrug) activation Bacterial Enzyme Activation agent30_prodrug->activation Uptake active_metabolite Active Metabolite activation->active_metabolite inhibition Inhibition active_metabolite->inhibition target_enzyme Target Enzyme (e.g., InhA, KasA) target_enzyme->inhibition pathway_disruption Mycolic Acid Synthesis Disruption inhibition->pathway_disruption cell_death Bacterial Cell Death pathway_disruption->cell_death

This proposed pathway provides a framework for future studies, which could include identifying the activating enzyme, the specific molecular target, and the resulting metabolic disruptions in M. tb. Understanding the mechanism of action is critical for the further development and optimization of this compound as a potential therapeutic.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agent-30 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has intensified the search for novel antitubercular agents with unique mechanisms of action. Antitubercular Agent-30 is a novel synthetic compound under investigation for its potent antimycobacterial activity. Preliminary studies suggest that its mechanism of action may involve the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall that is essential for the pathogen's survival and virulence.[2][3][4][5]

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method.[6][7][8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for evaluating the efficacy of a new drug candidate.[9][10][11]

Principle of the Assay

The broth microdilution assay is a widely used method for determining the MIC of antimicrobial agents.[6][7][8][12] The assay involves preparing serial twofold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of M. tuberculosis. Following an incubation period, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the agent that completely inhibits visible growth. This method allows for the simultaneous testing of multiple concentrations and provides a quantitative measure of the agent's potency.[11][13][14]

Experimental Protocols

Biosafety Precautions: All work involving live Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates.

  • This compound (stock solution of known concentration).

  • Middlebrook 7H9 broth base.

  • OADC enrichment (Oleic Acid-Albumin-Dextrose-Catalase).

  • Glycerol.

  • Tween 80.

  • Sterile distilled water.

  • Sterile 96-well U-bottom microtiter plates.

  • Sterile reagent reservoirs.

  • Multichannel and single-channel pipettes.

  • Inverted mirror for reading plates.

  • Spectrophotometer (optional, for optical density measurements).

  • Biosafety cabinet.

  • Incubator (37°C with 5% CO2).

Protocol 1: Preparation of Media and Reagents

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on Mtb growth.

  • Drug Dilution Series:

    • Prepare a working solution of this compound in complete Middlebrook 7H9 broth at four times the highest desired final concentration.

    • In a sterile 96-well plate (the "drug plate"), add 100 µL of complete Middlebrook 7H9 broth to wells in columns 2 through 11.

    • Add 200 µL of the 4x working drug solution to column 1.

    • Perform serial twofold dilutions by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

Protocol 2: Preparation of M. tuberculosis Inoculum

  • Culture M. tuberculosis H37Rv in complete Middlebrook 7H9 broth until it reaches mid-logarithmic phase (typically 7-14 days).

  • Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).

  • Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL. This will be the working bacterial suspension.

Protocol 3: Microplate Inoculation and Incubation

  • Using a multichannel pipette, transfer 100 µL of the working bacterial suspension to each well in columns 1 through 11 of the drug plate. This will result in a final bacterial concentration of approximately 5 x 10^5 CFU/mL and will dilute the drug concentrations to their final 1x values.

  • Add 200 µL of sterile complete Middlebrook 7H9 broth to the wells in column 12 to serve as a sterility control.

  • Seal the plate with an adhesive plate sealer or place it in a humidified, sealable bag to prevent evaporation.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 14 days. Results can be read earlier if growth in the control wells is sufficient.

Protocol 4: Determination and Interpretation of MIC

  • After the incubation period, visually inspect the plate for bacterial growth using an inverted mirror.

  • The growth control wells (column 11) should show visible turbidity or a bacterial pellet at the bottom of the U-shaped well.

  • The sterility control wells (column 12) should remain clear.

  • The MIC is the lowest concentration of this compound that shows no visible growth of M. tuberculosis.[10][13]

  • Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established breakpoints.[10][15][16] Since this compound is a novel compound, these breakpoints would need to be determined through further studies.

Data Presentation

The quantitative MIC data should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical MIC Values of this compound and Control Drugs against M. tuberculosis Strains

M. tuberculosis StrainThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37Rv (ATCC 27294)0.250.060.125
MDR Clinical Isolate 10.5> 4.0> 8.0
XDR Clinical Isolate 20.5> 4.0> 8.0
Pan-sensitive Isolate 30.250.060.125

Mandatory Visualizations

Diagram 1: Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_media Prepare 7H9 Broth inoculate Inoculate 96-well Plate prep_media->inoculate prep_drug Prepare Drug Dilutions prep_drug->inoculate prep_inoculum Prepare Mtb Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 14 days inoculate->incubate read_plate Visually Read Plate incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Diagram 2: Hypothetical Signaling Pathway for this compound

signaling_pathway cluster_pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA Precursors FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II Meromycolic_Acid Meromycolic Acid FAS_II->Meromycolic_Acid Pks13 Pks13 Condensation Meromycolic_Acid->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Agent30 This compound Agent30->FAS_II Inhibition

Caption: Hypothetical inhibition of the FAS-II enzyme by Agent-30.

References

Application Notes and Protocols for "Antitubercular Agent-30" in a Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat.[1][2] Mtb has the unique ability to survive and replicate within host macrophages, which are the primary niche for the bacterium.[1][2] Therefore, evaluating the intracellular efficacy of novel therapeutic candidates is a critical step in the development of new anti-TB drugs. In vitro macrophage infection models provide a powerful tool for this purpose, allowing for the characterization of a compound's ability to inhibit Mtb growth within its natural cellular environment.[2]

These application notes provide a detailed protocol for assessing the intracellular antimycobacterial activity of a novel investigational compound, "Antitubercular agent-30," using a human THP-1 macrophage infection model. The protocols outlined below describe the culture and differentiation of THP-1 monocytes, infection with M. tuberculosis, treatment with "this compound," and subsequent determination of intracellular bacterial viability.

Key Experimental Protocols

Culture and Differentiation of THP-1 Macrophages

This protocol describes the maintenance of the human monocytic THP-1 cell line and its differentiation into macrophage-like cells suitable for infection studies.

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well and 96-well tissue culture plates

Procedure:

  • Maintenance of THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation:

    • Seed THP-1 monocytes into tissue culture plates at a density of 2 x 10⁵ cells/well for a 96-well plate or 1 x 10⁶ cells/well for a 6-well plate.

    • Add PMA to a final concentration of 25-100 ng/mL.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will become adherent to the plate.

    • After incubation, wash the cells gently with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent cells and PMA-containing medium.

    • Add fresh, antibiotic-free culture medium and rest the cells for 24 hours before infection.

Preparation of Mycobacterium tuberculosis Inoculum

This protocol details the preparation of a single-cell suspension of M. tuberculosis for macrophage infection. Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • PBS with 0.05% Tween 80

  • 50 mL conical tubes

  • Syringe and 27-gauge needle

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).

  • Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

  • Wash the pellet twice with PBS containing 0.05% Tween 80.

  • Resuspend the final pellet in RPMI-1640 medium without FBS.

  • To create a single-cell suspension, pass the bacterial suspension through a 27-gauge needle 5-10 times to break up clumps.

  • Allow the suspension to sit for 5 minutes to let any remaining large clumps settle.

  • Carefully transfer the upper portion of the suspension to a new tube.

  • Determine the bacterial concentration by measuring the OD₆₀₀ and correlating it to a previously established standard curve of OD versus colony-forming units (CFU)/mL.

Macrophage Infection Protocol

This protocol describes the infection of differentiated THP-1 macrophages with M. tuberculosis.

G cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase A Differentiate THP-1 Monocytes with PMA C Infect Macrophages (MOI 1-10) A->C B Prepare M. tuberculosis Single-Cell Suspension B->C D Wash to Remove Extracellular Bacteria C->D E Add Medium with 'this compound' D->E F Incubate for 24-72 hours E->F G Lyse Macrophages F->G H Plate Lysates on 7H11 Agar G->H I Incubate Plates & Count CFU H->I

Caption: Experimental workflow for macrophage infection and drug efficacy testing.

Procedure:

  • Remove the culture medium from the differentiated THP-1 macrophages.

  • Infect the macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

  • Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

  • Gently wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Add fresh, complete RPMI-1640 medium containing "this compound" at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Isoniazid or Rifampicin).

Evaluation of Intracellular Bacterial Viability (CFU Assay)

This protocol is for quantifying the number of viable intracellular bacteria after treatment.

Procedure:

  • At desired time points post-infection (e.g., 0, 24, 48, 72 hours), aspirate the medium from the wells.

  • Lyse the macrophages by adding 100 µL of 0.1% sodium dodecyl sulfate (SDS) or sterile water and incubating for 10 minutes at room temperature.

  • Prepare serial 10-fold dilutions of the cell lysates in 7H9 broth or PBS with 0.05% Tween 80.

  • Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colonies to determine the number of CFUs per well. The activity of "this compound" is measured as the reduction in log₁₀ CFU compared to the vehicle control.

Cytotoxicity Assay

It is crucial to assess whether the observed reduction in CFU is due to the antibacterial activity of the compound and not its toxicity to the host macrophages.

Procedure:

  • Seed and differentiate THP-1 cells in a 96-well plate as described above.

  • Treat the uninfected macrophages with serial dilutions of "this compound" for the same duration as the infection experiment.

  • Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

The efficacy and safety of "this compound" can be summarized in the following tables. Data presented are representative and should be generated experimentally for "this compound".

Table 1: Intracellular Activity of this compound against M. tuberculosis in THP-1 Macrophages

CompoundConcentration (µM)Log₁₀ CFU Reduction (vs. Vehicle Control) at 72h
Vehicle Control (DMSO) 0.1%0.00
This compound 10.5 ± 0.1
51.2 ± 0.2
102.1 ± 0.3
Isoniazid 10.4 ± 0.1[3]
50.5 ± 0.2[3]
Rifampicin 11.5 ± 0.3
52.5 ± 0.4

Table 2: Cytotoxicity Profile of this compound

CompoundCC₅₀ on THP-1 Macrophages (µM)Selectivity Index (SI = CC₅₀ / MIC₉₀)
This compound > 100> 10
Isoniazid > 100> 100
Rifampicin > 100> 100

Note: MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms) for "this compound" is assumed to be <10 µM for the purpose of this example.

Signaling Pathways in Mtb-Macrophage Interaction

M. tuberculosis interacts with macrophages through various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which triggers downstream signaling cascades.[1][4] These pathways are crucial for the innate immune response and can be modulated by both the pathogen and therapeutic agents.

G cluster_pathway Macrophage TLR2 Signaling upon Mtb Infection Mtb M. tuberculosis (PAMPs) TLR2 TLR2 Mtb->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines

Caption: TLR2 signaling pathway activated during Mtb infection of macrophages.

A potential mechanism of action for a host-directed therapy could involve the modulation of cellular processes like autophagy, which is a key host defense mechanism against intracellular Mtb.[5] "this compound" could potentially enhance this process.

G cluster_moa Hypothetical Mechanism of 'this compound' Agent30 Antitubercular agent-30 Autophagy Autophagy Induction Agent30->Autophagy Autolysosome Autolysosome Formation Autophagy->Autolysosome Phagosome Mtb-containing Phagosome Phagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion MtbKilling Enhanced Mtb Killing Autolysosome->MtbKilling

Caption: Hypothetical enhancement of autophagy by "this compound".

References

"Antitubercular agent-30" solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Antitubercular Agent-30

For Research Use Only

Introduction

This compound is a novel synthetic compound under investigation for its potent inhibitory activity against Mycobacterium tuberculosis. This document provides detailed guidelines and protocols for its handling, solubilization, and application in standard in vitro assays. Due to its hydrophobic nature, careful consideration of solvent selection and preparation is critical for obtaining reproducible and reliable experimental results. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₀H₁₅N₃O₂
Molecular Weight 329.36 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥98%
Storage Store at -20°C, protect from light

Solubility Profile

The solubility of this compound was determined in various common laboratory solvents at 25°C. It is essential to use this data to prepare appropriate stock solutions for in vitro experiments.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water <0.01<0.03Practically insoluble
Phosphate-Buffered Saline (PBS, pH 7.4) <0.01<0.03Practically insoluble
Ethanol (100%) 515.18Soluble
Methanol (100%) 26.07Moderately soluble
Dimethyl Sulfoxide (DMSO) >100>303.6Freely soluble
Polyethylene Glycol 400 (PEG400) 2575.9Soluble

Preparation of Stock Solutions

For in vitro studies, it is recommended to prepare a high-concentration primary stock solution in 100% DMSO. This stock can then be serially diluted in an appropriate cell culture medium.

Protocol for 10 mM Stock Solution in DMSO:

  • Equilibrate this compound powder and anhydrous DMSO to room temperature.

  • Weigh out 3.29 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis A Prepare 10 mM Stock in DMSO B Prepare Serial Dilutions in 7H9 Broth A->B Dilute C Inoculate M. tb H37Rv Culture B->C Add to plate D Incubate Plates (7-10 days) C->D Incubate E Add Resazurin Indicator D->E Add reagent F Incubate (24h) and Read Fluorescence E->F Incubate G Determine MIC F->G Analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Anhydrous DMSO

  • Resazurin sodium salt

  • Sterile 96-well flat-bottom plates

  • Positive control drug (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Section 4.

  • Perform a 2-fold serial dilution of the stock solution in 7H9 broth in a 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 0.5% in any well.

  • Prepare an inoculum of M. tuberculosis H37Rv, adjusting the turbidity to a McFarland standard of 0.5, and then dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the drug dilution.

  • Include a positive control (Isoniazid) and a negative control (broth + inoculum, 0.5% DMSO).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of Resazurin solution (0.01% w/v) to each well.

  • Incubate for an additional 24 hours.

  • Determine the MIC by visual inspection or by reading fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Protocol 2: Cytotoxicity Assay in Vero Cells

This protocol outlines the assessment of the cytotoxic potential of this compound against the Vero kidney epithelial cell line using an MTT assay.

Hypothetical Signaling Pathway of Cytotoxicity

Cytotoxicity_Pathway compound This compound mito Mitochondrial Stress compound->mito Induces ros Increased ROS Production mito->ros caspase Caspase-3 Activation ros->caspase Activates apoptosis Apoptosis caspase->apoptosis Leads to

Caption: Hypothetical pathway for Agent-30 induced cytotoxicity.

Materials:

  • This compound

  • Vero cells (ATCC® CCL-81™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in DMEM from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration must be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the fresh medium containing the drug dilutions.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Solvent Selection Logic for In Vitro Assays

The choice of solvent and final concentration is critical for avoiding artifacts in in vitro experiments. The following diagram illustrates the decision-making process.

Solvent_Logic start Start: Need to test Agent-30 in vitro prep_stock Prepare high-conc. stock in 100% DMSO start->prep_stock check_sol Is final concentration soluble in medium? check_dmso Is final DMSO conc. < 0.5%? check_sol->check_dmso Yes fail FAIL: Risk of precipitation/toxicity. Re-evaluate. check_sol->fail No proceed Proceed with Experiment check_dmso->proceed Yes check_dmso->fail No dilute Dilute stock in final assay medium prep_stock->dilute dilute->check_sol

Application Notes & Protocols: Formulation and In Vivo Evaluation of Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent development of novel antitubercular agents. This document provides detailed application notes and protocols for the preclinical in vivo evaluation of "Antitubercular agent-30," a novel investigational compound. The protocols described herein cover formulation strategies for compounds with poor aqueous solubility, methodologies for assessing efficacy in a murine model of chronic tuberculosis, and preliminary toxicity and pharmacokinetic assessments. These guidelines are based on established practices to ensure robust and reproducible preclinical data.[1][2]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for "this compound" to serve as a template for data presentation.

Table 1: Formulation Composition for In Vivo Studies

ComponentVehicle System 1 (Aqueous Suspension)Vehicle System 2 (Lipid-Based)Purpose
This compound10 mg/mL10 mg/mLActive Pharmaceutical Ingredient
Tween 800.5% (v/v)10% (v/v)Surfactant/Wetting Agent
Carboxymethylcellulose0.5% (w/v)-Suspending Agent
Labrafac PG-40% (v/v)Lipid Solvent[3]
Transcutol® HP-30% (v/v)Co-solvent[3]
Deionized Waterq.s. to 100%q.s. to 100%Vehicle

Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (100 mg/kg, Oral Gavage)

ParameterPlasmaLung Tissue
Cmax (µg/mL or µg/g) 0.552.85[4]
Tmax (hours) 2.04.0
AUC (0-24h) (µg·h/mL or µg·h/g) 4.725.2
Half-life (t½) (hours) 6.58.1

Data are presented as mean (n=3).[4]

Table 3: In Vivo Efficacy in Mtb-Infected BALB/c Mice (4-Week Treatment)

Treatment GroupDose (mg/kg)RouteMean Log10 CFU/Lungs (± SD)Reduction in Log10 CFU (vs. Vehicle)
Vehicle Control-Oral6.8 (± 0.4)-
This compound100Oral4.5 (± 0.5)2.3
Isoniazid (INH)25Oral4.2 (± 0.3)2.6[5]
Rifampin (RIF)10Oral4.8 (± 0.4)2.0[6]

CFU: Colony Forming Units. SD: Standard Deviation. Treatment initiated 4 weeks post-infection.[2]

Table 4: Acute Toxicity Profile in BALB/c Mice

CompoundDose (mg/kg)RouteObservation PeriodMortalityClinical Signs
This compound500Oral14 Days0/6No observable adverse effects
This compound1000Oral14 Days0/6No observable adverse effects
This compound2000Oral14 Days1/6Lethargy observed in first 24h

Based on a single-dose administration.[7][8]

Experimental Protocols

Formulation Preparation Protocol

Many novel antitubercular agents exhibit poor water solubility, requiring specialized formulation strategies to ensure adequate bioavailability for in vivo studies.[3][9]

Objective: To prepare a homogenous and stable formulation of this compound for oral administration in mice.

Methodology (Aqueous Suspension):

  • Weigh the required amount of this compound.

  • Prepare the vehicle by dissolving 0.5% (w/v) carboxymethylcellulose and 0.5% (v/v) Tween 80 in deionized water. Mix thoroughly using a magnetic stirrer until fully dissolved.

  • Slowly add the powdered this compound to the vehicle while continuously stirring.

  • Homogenize the suspension using a sonicator or a high-shear mixer to reduce particle size and ensure uniformity.

  • Visually inspect for homogeneity. The formulation should be prepared fresh daily before administration.

Murine Model of Chronic Tuberculosis Infection

The BALB/c mouse model is widely used for its susceptibility to Mtb and its ability to form granulomatous lesions, partially mimicking human disease.[10][11]

Objective: To establish a chronic, stable pulmonary infection with M. tuberculosis H37Rv in mice.

Materials:

  • M. tuberculosis H37Rv strain

  • 8-10 week old female BALB/c mice

  • Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)[5]

  • Biosafety Level 3 (BSL-3) animal facility

Protocol:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

  • Wash the bacterial cells with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Break any bacterial clumps by passing the suspension through a 27-gauge needle multiple times.[1]

  • Calibrate the aerosol generator to deliver approximately 50-100 bacilli into the lungs of each mouse.[5]

  • Place the mice in the exposure chamber and perform the aerosol infection.

  • On Day 1 post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial implantation load in the lungs by plating lung homogenates on 7H11 agar.

  • House the remaining mice in the BSL-3 facility for 4 weeks to allow the infection to establish and become chronic before initiating treatment.[2]

In Vivo Efficacy Evaluation

Objective: To assess the bactericidal or bacteriostatic activity of this compound in chronically infected mice.

Protocol:

  • Group Allocation: Randomly assign infected mice into treatment groups (e.g., Vehicle Control, this compound, Isoniazid control). A typical group size is 6-8 mice.

  • Treatment Initiation: Begin treatment 4 weeks post-infection.

  • Drug Administration: Administer the prepared formulations via oral gavage, typically 5 days per week for 4 weeks.[10] The administration volume is usually 0.1-0.2 mL per mouse.[1]

  • Endpoint Analysis (CFU Enumeration):

    • At the end of the treatment period, euthanize the mice by an approved method.

    • Aseptically remove the lungs and spleen.

    • Homogenize each organ separately in sterile PBS with 0.05% Tween 80.

    • Prepare 10-fold serial dilutions of the tissue homogenates.

    • Plate the dilutions onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the number of viable bacteria (CFU) per organ.[2]

  • Data Analysis: Convert CFU counts to Log10 values. Calculate the mean and standard deviation for each group. Efficacy is determined by the reduction in Log10 CFU compared to the vehicle control group.

Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound in mice.

Protocol:

  • Administer a single dose of this compound (e.g., 100 mg/kg) via oral gavage to healthy BALB/c mice (n=3 per time point).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.

  • At the same time points, euthanize the mice and harvest the lungs.

  • Process blood samples to separate plasma.

  • Homogenize the lung tissue.

  • Analyze the concentration of this compound in plasma and lung homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.[4]

Mandatory Visualizations

G cluster_prep Phase 1: Infection Model cluster_treat Phase 2: Treatment & Analysis A Prepare Mtb H37Rv Culture B Low-Dose Aerosol Infection of BALB/c Mice A->B C Confirm Bacterial Load (Day 1 Post-Infection) B->C D Establish Chronic Infection (4 Weeks) B->D E Randomize Mice into Treatment Groups D->E Start of Treatment F Administer Compounds Daily (Oral Gavage, 4 Weeks) E->F G Euthanize Mice & Harvest Organs (Lungs, Spleen) F->G H Homogenize & Plate Serial Dilutions G->H I Incubate (3-4 Weeks) & Enumerate CFU H->I

Caption: Workflow for in vivo efficacy testing in a murine TB model.

G cluster_pathogen M. tuberculosis (Mtb) cluster_host Host Macrophage PAMPs PAMPs (e.g., Lipoarabinomannan) PRR Pattern Recognition Receptor (e.g., TLR2) PAMPs->PRR Recognition PAMPs->Mtb_Block Mtb blocks this step MyD88 MyD88 Signaling Cascade PRR->MyD88 Activation NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Transcription Fusion Phagosome-Lysosome Fusion Cytokines->Fusion Promotes Phagosome Phagosome Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Agent30 Antitubercular agent-30 Agent30->Mtb_Block Potential Target: Reverses Mtb Inhibition Mtb_Block->Fusion

References

Application Notes & Protocols for Preclinical Evaluation of Antitubercular Agent-30 in Animal Models of Tuberculosis Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents.[1] Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline, providing essential data on a compound's efficacy, pharmacokinetics (PK), and safety before it can advance to human clinical trials.[2][3] These models are indispensable for understanding the potential of a new drug to shorten or improve treatment outcomes.[3][4]

This document provides detailed application notes and standardized protocols for the preclinical assessment of a novel investigational compound, "Antitubercular agent-30" (hereinafter referred to as Agent-30), using established animal models of tuberculosis (TB) infection. The protocols described herein cover murine and guinea pig models, which are selected for their distinct and complementary advantages in TB research.[2][5] Mice are widely used due to their cost-effectiveness and the availability of immunological tools, making them ideal for initial screening and efficacy studies.[3][6] Guinea pigs develop a more human-like disease pathology, including caseous necrotic granulomas, offering a more stringent model for evaluating drug efficacy and sterilizing activity.[7][8][9]

These guidelines are designed to ensure robust and reproducible data generation, facilitating the comprehensive evaluation of Agent-30 as a potential candidate for clinical development.

Preclinical Evaluation Workflow for Agent-30

The overall strategy for evaluating Agent-30 involves a tiered approach, starting with initial screening in a mouse model and progressing to more complex models that more closely mimic human disease.

G cluster_0 Phase 1: Initial Screening (Mouse Model) cluster_1 Phase 2: Advanced Efficacy (Mouse & Guinea Pig Models) cluster_2 Phase 3: Confirmatory Studies A Acute Infection Model (High-Dose IV Challenge) B Dose-Ranging Efficacy Study A->B C Preliminary PK/PD Analysis B->C D Chronic Aerosol Infection Model (Low-Dose Challenge) C->D Go/No-Go Decision E Monotherapy & Combination Therapy D->E F Bactericidal & Sterilizing Activity E->F G Relapse Studies F->G Go/No-Go Decision H Histopathology & Biomarker Analysis G->H I Advanced PK/PD Modeling H->I

Caption: Preclinical workflow for evaluating Agent-30.

Section 1: Murine Models of Tuberculosis Infection

The mouse is the most common and economical animal model for initial in vivo efficacy testing of new antitubercular compounds.[2][3] While standard mouse strains like BALB/c or C57BL/6 do not typically form the caseous, necrotic granulomas seen in humans, they are invaluable for assessing a drug's ability to reduce bacterial load.[3][10]

Protocol: Low-Dose Aerosol Infection in Mice

This protocol establishes a chronic, progressive pulmonary TB infection that is considered the gold standard for evaluating the bactericidal and sterilizing activity of new drugs.

Objective: To establish a chronic Mycobacterium tuberculosis infection in mice via the aerosol route to evaluate the efficacy of Agent-30.

Materials:

  • Animals: 8- to 10-week-old female BALB/c or C57BL/6 mice.

  • Mtb Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).[11]

  • Equipment: Madison-type aerosol exposure chamber, Class III biosafety cabinet, homogenizer.

  • Media: Middlebrook 7H9 broth with ADC enrichment, Middlebrook 7H11 agar with OADC enrichment.[11]

  • Reagents: Phosphate-buffered saline (PBS) with 0.05% Tween 80.[12]

Procedure:

  • Mtb Culture Preparation: Grow Mtb H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in 7H9 broth.[11] Prepare a single-cell suspension by washing twice in PBS + Tween 80 and passing through a 26-gauge needle.[11]

  • Aerosol Infection: Calibrate the nebulizer of the Madison chamber to deliver a low dose (50-100 CFU) of Mtb into the lungs of the mice.[6][11][13]

  • Inoculum Confirmation: At 24 hours post-infection, euthanize a subset of mice (n=3-4) to confirm the bacterial implantation load in the lungs by plating lung homogenates on 7H11 agar.[11]

  • Disease Progression: Allow the infection to establish for 3-4 weeks. At this point, the bacterial load in the lungs typically reaches a stable, chronic phase of approximately 10^5 to 10^6 CFU.[14]

  • Treatment Initiation: Begin treatment with Agent-30, vehicle control, and a positive control regimen (e.g., Isoniazid [INH] + Rifampicin [RIF]). Administer compounds via oral gavage daily, 5 days per week.

Protocol: Efficacy Evaluation via CFU Enumeration

Objective: To quantify the bactericidal activity of Agent-30 by determining the bacterial load in lungs and spleens.

Procedure:

  • Sample Collection: At specified time points during and after treatment (e.g., 2, 4, 8 weeks), euthanize groups of mice (n=5 per group).

  • Organ Homogenization: Aseptically remove the lungs and spleen. Homogenize each organ separately in sterile PBS + Tween 80.

  • Serial Dilution and Plating: Prepare 10-fold serial dilutions of the organ homogenates. Plate 100 µL of appropriate dilutions onto 7H11 agar plates.[14]

  • Incubation and Counting: Incubate plates at 37°C for 3-4 weeks. Count the number of colonies and calculate the CFU per organ. Data are typically expressed as log10 CFU.[1]

Data Presentation:

Table 1: Efficacy of Agent-30 in the Murine Chronic Infection Model

Treatment Group Dose (mg/kg) Duration (Weeks) Mean Log10 CFU ± SD (Lungs) Mean Log10 CFU ± SD (Spleen)
Vehicle Control - 4 6.2 ± 0.3 4.5 ± 0.4
Agent-30 25 4 4.8 ± 0.5 3.1 ± 0.6
Agent-30 50 4 3.9 ± 0.4 2.5 ± 0.5
INH (25) + RIF (10) - 4 3.1 ± 0.3 <1.7 (limit of detection)

| Untreated (Day 0) | - | 0 | 5.9 ± 0.2 | 4.1 ± 0.3 |

Section 2: Guinea Pig Model of Tuberculosis Infection

Guinea pigs are highly susceptible to Mtb and develop a disease pathology that closely mirrors human TB, including the formation of well-differentiated granulomas with caseous necrosis and liquefaction.[7][8][15] This makes them a superior model for evaluating the sterilizing potential of drugs and their ability to penetrate complex lesions.[7][9]

Protocol: Low-Dose Aerosol Infection in Guinea Pigs

Objective: To establish a progressive, human-like TB infection in guinea pigs to assess the advanced efficacy of Agent-30.

Materials:

  • Animals: Outbred Dunkin-Hartley guinea pigs.[7]

  • Mtb Strain: Mycobacterium tuberculosis H37Rv.

  • Equipment & Media: As described for the mouse model, but with appropriately sized exposure chambers.

Procedure:

  • Mtb Culture and Aerosolization: Follow the same procedure as for mice, but calibrate the aerosol chamber to deliver a very low dose (typically 5-10 viable bacilli) to the lungs.[6] Guinea pigs are highly susceptible, and this low dose is sufficient to establish a progressive and fatal disease.[7][8]

  • Inoculum Confirmation: Confirm bacterial deposition in a satellite group of animals 24 hours post-exposure.

  • Disease Progression: Allow the infection to progress for 4-6 weeks. During this time, guinea pigs will develop primary lung lesions and dissemination to the spleen.

  • Treatment Initiation: Begin treatment with Agent-30, vehicle, and positive controls (e.g., INH+RIF+Pyrazinamide [PZA]).[16] Monitor animal weight and clinical signs of disease throughout the study.

Data Presentation:

Table 2: Bactericidal Activity of Agent-30 in the Guinea Pig Model

Treatment Group Dose (mg/kg) Duration (Weeks) Mean Log10 CFU ± SD (Lungs) Mean Log10 CFU ± SD (Spleen)
Vehicle Control - 6 7.1 ± 0.5 5.8 ± 0.6
Agent-30 50 6 5.2 ± 0.7 4.1 ± 0.8
INH+RIF+PZA Standard Doses 6 3.5 ± 0.4 2.9 ± 0.5

| Untreated (Day 0) | - | 0 | 4.5 ± 0.3 | 3.2 ± 0.4 |

Protocol: Histopathological Analysis

Objective: To evaluate the effect of Agent-30 on the structure and cellular composition of tuberculous granulomas.

Procedure:

  • Tissue Fixation: At necropsy, collect lung and spleen lobes and fix them in 10% neutral buffered formalin.

  • Processing and Staining: Embed fixed tissues in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) for general morphology and Ziehl-Neelsen (ZN) to visualize acid-fast bacilli (AFB).[10][17]

  • Microscopic Evaluation: Assess key pathological features, including granuloma size and type (e.g., cellular, necrotic), extent of necrosis, inflammatory cell infiltration, and the presence and location of AFB.[10][18] A semi-quantitative scoring system can be used for comparison between groups.

Section 3: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Agent-30 is crucial for correlating drug exposure with efficacy.[19][20] PK studies should be performed in both uninfected and Mtb-infected animals, as the disease state can alter drug metabolism and distribution.[21]

Protocol: Single-Dose Pharmacokinetics in Mice

Objective: To determine key PK parameters of Agent-30 after a single oral dose.

Procedure:

  • Dosing: Administer a single oral dose of Agent-30 to a cohort of mice.

  • Blood Sampling: Collect blood samples (via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Agent-30 in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

Table 3: Key Pharmacokinetic Parameters of Agent-30 in Mice (10 mg/kg Oral Dose)

Parameter Unit Value (Mean ± SD)
Cmax (Maximum Concentration) µg/mL 2.5 ± 0.6
Tmax (Time to Cmax) hours 1.0 ± 0.5
AUC(0-24) (Area Under the Curve) h*µg/mL 15.8 ± 3.1

| T½ (Half-life) | hours | 4.2 ± 0.9 |

Experimental Timelines and Logical Relationships

Visualizing the experimental timeline is crucial for planning and execution.

G cluster_timeline Typical 8-Week Efficacy Study Timeline (Chronic Mouse Model) cluster_events Week -4 Week -4 Week 0 Week 0 Week -4->Week 0 Week 2 Week 2 Week 0->Week 2 Week 4 Week 4 Week 2->Week 4 Week 8 Week 8 Week 4->Week 8 A Aerosol Infection B Treatment Initiation C Interim Efficacy Endpoint D Interim Efficacy Endpoint E Final Efficacy Endpoint

Caption: Timeline for a drug efficacy study.

References

Application Note: High-Throughput Screening of Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has created an urgent need for new antitubercular drugs with novel mechanisms of action.[1][2] High-throughput screening (HTS) is a powerful strategy for identifying new lead compounds from large chemical libraries in a relatively short time.[3][4] This document provides a detailed protocol for the use of a novel investigational compound, "Antitubercular agent-30," in a whole-cell phenotypic high-throughput screen designed to identify inhibitors of Mtb growth.

Hypothetical Profile of this compound

For the purpose of this application note, this compound is a novel synthetic small molecule belonging to the benzimidazole class. It is designed to selectively inhibit the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), across the inner membrane for cell wall construction.[5] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. This mechanism makes it a promising candidate for activity against drug-resistant Mtb strains.[5][6]

Assay Principle

The primary screening assay is a whole-cell phenotypic screen that measures the growth of a recombinant strain of virulent M. tuberculosis H37Rv engineered to express a far-red fluorescent protein, such as mCherry or DsRed.[7] In this assay, bacterial growth is quantified by measuring the increase in fluorescence over time. Compounds that inhibit Mtb growth will result in a reduction of the fluorescent signal compared to untreated controls. This method is highly adaptable to 384-well plate formats, robust, and suitable for automated HTS campaigns conducted in a Biosafety Level 3 (BSL-3) facility.[3][7]

Experimental Workflow and Protocols

The overall workflow involves a primary screen of a compound library at a single high concentration, followed by secondary dose-response screening of initial "hits" to confirm activity and determine potency (IC₅₀). Finally, confirmed hits are assessed for cytotoxicity against a mammalian cell line to determine selectivity.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen (Hit Confirmation) cluster_2 Selectivity Profiling Compound_Library Compound Library Plating (10 µM final concentration) Add_Mtb Addition of Fluorescent M. tuberculosis Culture Compound_Library->Add_Mtb Incubate_Primary Incubation (5-7 days at 37°C) Add_Mtb->Incubate_Primary Read_Fluorescence Fluorescence Plate Reading Incubate_Primary->Read_Fluorescence Primary_Hit_ID Hit Identification (≥90% Growth Inhibition) Read_Fluorescence->Primary_Hit_ID Dose_Response Dose-Response Plating (10-point, 2-fold dilutions) Primary_Hit_ID->Dose_Response Cherry-pick Hits Add_Mtb_Secondary Addition of Fluorescent M. tuberculosis Culture Dose_Response->Add_Mtb_Secondary Incubate_Secondary Incubation (5-7 days at 37°C) Add_Mtb_Secondary->Incubate_Secondary Read_Fluorescence_Secondary Fluorescence Plate Reading Incubate_Secondary->Read_Fluorescence_Secondary IC50_Calc IC₅₀ Determination Read_Fluorescence_Secondary->IC50_Calc Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., Vero) IC50_Calc->Cytotoxicity_Assay Confirmed Hits CC50_Calc CC₅₀ Determination Cytotoxicity_Assay->CC50_Calc SI_Calc Selectivity Index (SI) Calculation (CC₅₀/IC₅₀) CC50_Calc->SI_Calc

Caption: High-throughput screening workflow for antitubercular agents.
Protocol 1: Primary High-Throughput Screen

This protocol is adapted for a 384-well plate format to screen a compound library against fluorescent M. tuberculosis.[3][7]

Materials:

  • M. tuberculosis H37Rv expressing a fluorescent reporter (e.g., mCherry)

  • 7H9 Broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween-80 (7H9-Tw-OADC)

  • Compound library plates (e.g., 10,000 compounds) at 1 mM in DMSO

  • Control compounds: Rifampicin (positive control), DMSO (negative control)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

  • Biosafety Level 3 (BSL-3) containment facility

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer 0.3 µL of each compound from the 1 mM library stock plate into the corresponding wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 30 µL final volume.

  • Control Plating: Add 0.3 µL of DMSO to 16 wells for the negative control (maximum signal) and 0.3 µL of Rifampicin (stock prepared to yield 2.5 µM final concentration) to 16 wells for the positive control (minimum signal).

  • Bacterial Culture Preparation: Grow a culture of fluorescent M. tuberculosis to mid-log phase (OD₅₉₀ ≈ 0.6-0.9).

  • Inoculation: Dilute the bacterial culture in 7H9-Tw-OADC medium to achieve a final OD₅₉₀ of 0.02. Dispense 30 µL of this bacterial suspension into each well of the assay plates. The final DMSO concentration should be 1%.[3]

  • Incubation: Seal the plates in gas-permeable bags and incubate for 5 days at 37°C in a humidified incubator.[7]

  • Data Acquisition: After incubation, measure fluorescence using a plate reader (e.g., excitation/emission of 586nm/614nm for mCherry).[7]

  • Data Analysis:

    • Normalize the data using the positive (Rifampicin) and negative (DMSO) controls. Percent inhibition is calculated as: 100 * (1 - (RFU_sample - RFU_pos_ctrl) / (RFU_neg_ctrl - RFU_pos_ctrl))

    • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[3]

    • Compounds exhibiting ≥90% growth inhibition are classified as primary hits.[3]

Protocol 2: Dose-Response Confirmation and IC₅₀ Determination

Primary hits are "cherry-picked" and tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).

Procedure:

  • Compound Plating: Prepare a 10-point, two-fold serial dilution series for each hit compound, starting from a maximum concentration of 50 µM. Plate these dilutions in triplicate in a 384-well plate.

  • Inoculation and Incubation: Follow steps 4 and 5 from the primary screening protocol.

  • Data Acquisition: Measure fluorescence as described in step 6 of the primary screen.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC₅₀ value (the concentration at which 50% of growth is inhibited).

Protocol 3: Mammalian Cell Cytotoxicity Assay

To assess the selectivity of confirmed hits, a cytotoxicity assay is performed using a mammalian cell line, such as Vero (monkey kidney epithelial cells).[4]

Procedure:

  • Cell Plating: Seed Vero cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Addition: Add the confirmed hit compounds to the cells in a dose-response format similar to the secondary screen. Include a positive control for cytotoxicity (e.g., Hyamine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Measure cell viability using a suitable reagent such as CellTiter-Glo® (which measures ATP levels via luminescence) or AlamarBlue™ (a redox indicator).[3]

  • Data Analysis: Determine the CC₅₀ (the concentration at which 50% of cell viability is lost) by plotting cell viability against compound concentration.

  • Selectivity Index (SI) Calculation: Calculate the SI for each compound as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the bacteria over mammalian cells.

Data Presentation

The following tables present hypothetical data generated from the HTS of this compound and a small subset of a compound library.

Table 1: Primary Screening Results (at 10 µM)

Compound ID % Inhibition Z'-Factor (Plate) Hit Status
This compound 98.5 0.82 Hit
Library Cmpd 1 12.3 0.82 Not a Hit
Library Cmpd 2 92.1 0.82 Hit
Library Cmpd 3 45.7 0.82 Not a Hit

| Library Cmpd 4 | 95.4 | 0.82 | Hit |

Table 2: Hit Confirmation and Selectivity Profile

Compound ID IC₅₀ (µM) CC₅₀ (Vero cells, µM) Selectivity Index (SI)
This compound 0.15 >100 >667
Library Cmpd 2 2.5 5.2 2.1
Library Cmpd 4 0.8 >100 >125

| Rifampicin (Control) | 0.02 | 85 | 4250 |

Mechanism of Action Pathway

This compound is hypothesized to inhibit the MmpL3 transporter, a critical component in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

MOA_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane FAS_I Fatty Acid Synthase I (FAS-I) Pks13 Pks13 FAS_I->Pks13 FAS_II Fatty Acid Synthase II (FAS-II) FAS_II->Pks13 TMM_Synthase TMM Synthase Pks13->TMM_Synthase Mycolic Acid TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Substrate TMM_Peri TMM MmpL3->TMM_Peri Transport Mycolyltransferases Mycolyltransferases (Ag85 Complex) Cell_Wall Mature Cell Wall (Mycolate Layer) Mycolyltransferases->Cell_Wall Attachment to Arabinogalactan TMM_Peri->Mycolyltransferases Agent30 Antitubercular agent-30 Agent30->MmpL3 Inhibition

Caption: Proposed mechanism of action for this compound.

The protocols and data presented provide a comprehensive framework for the high-throughput screening of novel compounds, exemplified by "this compound," against M. tuberculosis. By employing a robust whole-cell phenotypic screen followed by systematic hit confirmation and cytotoxicity profiling, researchers can efficiently identify promising lead compounds with high potency and selectivity.[3][5] This methodology is a critical first step in replenishing the drug development pipeline with novel agents to combat the global threat of tuberculosis.

References

Application Notes and Protocols for Antitubercular Agent-30 in Mycobacterial Persistence Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-30, identified as compound 16 in a series of N-(aryl)-2-thiophen-2-ylacetamides, has demonstrated notable activity against Mycobacterium tuberculosis. These application notes provide a comprehensive overview of its known biological activities and detailed protocols for its use in studying mycobacterial persistence. The information is intended to guide researchers in the effective application of this compound in a laboratory setting.

Compound Details:

  • Systematic Name: N-(4-Nitrophenyl)-2-thiopheneacetamide

  • CAS Number: 384857-54-9

Data Presentation

The known quantitative data for this compound is summarized in the table below, providing a clear reference for its biological activity.

ParameterOrganism/Cell LineValueReference
Minimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis H37Rv50 µg/mL[1]
Cytotoxicity (LD85)Murine Macrophage Cells~100 µg/mL[1]

Experimental Protocols

The following are detailed protocols for evaluating the antitubercular activity and cytotoxicity of this compound. These protocols are based on standard and widely accepted methodologies in the field.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • Sterile 96-well plates

  • Alamar Blue reagent

  • 20% Tween 80

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Isoniazid)

  • Negative control (media only)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Plate Setup:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the wells in column 1 to serve as a negative control.

    • In column 2, add 2 µL of the 10 mg/mL stock solution of this compound to the first well (row A) and mix, then perform serial dilutions down the column.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control wells in column 1).

  • Incubation: Seal the plate with paraffin film and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading Results:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Protocol 2: Evaluation of Cytotoxicity in a Macrophage Cell Line (MTT Assay)

This protocol describes the assessment of the cytotoxic effects of this compound on a murine macrophage cell line (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Positive control (e.g., a known cytotoxic agent)

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed 1 x 10^4 cells in 100 µL of media per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.

    • Include wells with untreated cells (media only) and cells treated with the positive control.

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the LD85 or IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating a novel antitubercular agent and a conceptual representation of potential mycobacterial persistence mechanisms.

experimental_workflow cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_analysis Data Analysis & Lead Identification start Compound Library mic_assay MIC Determination (e.g., MABA) start->mic_assay Test Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Macrophages) mic_assay->cytotoxicity_assay Active Compounds persister_assay Activity Against Persister Cells cytotoxicity_assay->persister_assay Non-toxic Compounds data_analysis Data Analysis (MIC, IC50, Selectivity Index) persister_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Experimental workflow for screening antitubercular agents.

mycobacterial_persistence cluster_population Mycobacterial Population cluster_stress Host-Induced Stress cluster_outcome Treatment Outcome replicating Replicating Bacilli non_replicating Non-Replicating Persisters replicating->non_replicating Stochastic formation or in response to stress clearance Bacterial Clearance replicating->clearance Susceptible to standard drugs non_replicating->replicating Resuscitation upon removal of stress relapse Treatment Relapse non_replicating->relapse Tolerant to standard drugs stress Antibiotics Nutrient Limitation Hypoxia Low pH stress->replicating Induces transition

Caption: Conceptual model of mycobacterial persistence.

References

Troubleshooting & Optimization

"Antitubercular agent-30" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Antitubercular agent-30.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an experimental compound with antibacterial activity against Mycobacterium tuberculosis.[1] It has a Minimum Inhibitory Concentration (MIC) of 50 μg/mL.[1] Its chemical name is N-(4-Nitrophenyl)-2-(thiophen-2-yl)acetamide, with the molecular formula C₁₂H₁₀N₂O₃S.

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?

A2: Many novel drug candidates, particularly those with aromatic rings and limited polar functional groups like this compound, exhibit poor aqueous solubility. Therefore, encountering solubility challenges in aqueous buffers such as phosphate-buffered saline (PBS) is common. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For compounds with unknown solubility, it is best practice to start with a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of novel compounds.

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?

A4: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. Several strategies can be employed to overcome this, which are detailed in the Troubleshooting Guide below.

Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?

A5: The final concentration of DMSO in most cell-based assays should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The specific tolerance will depend on the cell line being used.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound to prepare a stock solution.
  • Solution 1: Use an appropriate organic solvent.

    • Method: Attempt to dissolve this compound in a small volume of a polar aprotic solvent such as DMSO or N,N-Dimethylformamide (DMF).

    • Tip: Gentle warming (to 37°C) and vortexing or sonication can aid dissolution.

  • Solution 2: Test a range of solvents.

    • Method: If DMSO or DMF are not suitable, other solvents such as ethanol, methanol, or acetone can be tested.

    • Tip: Always start with a small amount of the compound to avoid wasting material.

Issue 2: Precipitation of this compound upon dilution of the stock solution into an aqueous medium.
  • Solution 1: Optimize the dilution method.

    • Method: Add the stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can prevent the formation of localized areas of high concentration that lead to precipitation.

  • Solution 2: Reduce the final concentration.

    • Method: The simplest solution is to lower the final working concentration of this compound to below its aqueous solubility limit.

  • Solution 3: Employ co-solvents.

    • Method: The addition of a water-miscible co-solvent to the aqueous medium can increase the solubility of hydrophobic compounds.[2][3]

    • Examples: Polyethylene glycol (PEG), propylene glycol, or ethanol can be used as co-solvents.[2] The final concentration of the co-solvent needs to be optimized for both solubility and biological compatibility.

  • Solution 4: Utilize surfactants.

    • Method: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[4]

    • Examples: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are often used.[4]

  • Solution 5: Adjust the pH.

    • Method: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3] The chemical structure of this compound suggests it is a weakly acidic compound, so increasing the pH of the buffer may enhance its solubility.

Quantitative Data Summary

As specific solubility data for this compound is not publicly available, the following table provides a general framework for how to present such data once determined experimentally.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water25< 0.1< 0.38
PBS (pH 7.4)25< 0.1< 0.38
DMSO25> 50> 190.6
Ethanol25~ 5~ 19.1

Note: The values presented are hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Equilibration: Allow the plate to equilibrate at room temperature for 2 hours with gentle shaking.

  • Analysis: Analyze the plate using a nephelometer or a plate reader that can detect light scattering to identify the concentration at which precipitation occurs. The highest concentration that remains clear is the kinetic solubility.

Protocol 2: Preparation of a Formulation with a Co-solvent

This protocol describes how to prepare a formulation of this compound using a co-solvent to improve solubility.

  • Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Co-solvent Mixture: Prepare a co-solvent mixture. A common starting point is a 1:1 (v/v) mixture of PEG 400 and water.

  • Formulation:

    • Slowly add the DMSO stock solution to the co-solvent mixture while vortexing.

    • Further dilute this intermediate solution with the desired aqueous buffer to reach the final target concentration of this compound and a biocompatible concentration of the co-solvents.

Visualizations

experimental_workflow Workflow for Troubleshooting Solubility Issues start Start: Compound (this compound) not dissolving in aqueous buffer stock_sol Prepare concentrated stock solution in 100% DMSO start->stock_sol dilution Dilute stock solution into aqueous buffer stock_sol->dilution precipitate Precipitation observed? dilution->precipitate optimize_dilution Optimize dilution technique (e.g., dropwise addition to vortexing buffer) precipitate->optimize_dilution Yes end_soluble End: Compound is soluble in final formulation precipitate->end_soluble No lower_conc Lower final concentration optimize_dilution->lower_conc use_cosolvent Use co-solvents (e.g., PEG, Propylene Glycol) lower_conc->use_cosolvent use_surfactant Use surfactants (e.g., Tween 80) use_cosolvent->use_surfactant adjust_ph Adjust pH of the buffer use_surfactant->adjust_ph end_insoluble End: If still insoluble, consider alternative formulation strategies (e.g., nanosuspension, complexation) adjust_ph->end_insoluble

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

signaling_pathway Logical Relationship of Solubility Enhancement Techniques poor_solubility Poorly Soluble Compound (this compound) physical_mod Physical Modifications poor_solubility->physical_mod chemical_mod Chemical Modifications poor_solubility->chemical_mod carrier_sys Use of Carrier Systems poor_solubility->carrier_sys particle_size Particle Size Reduction (Micronization, Nanosuspension) physical_mod->particle_size crystal_habit Modification of Crystal Habit (Polymorphs, Amorphous Forms) physical_mod->crystal_habit ph_adjustment pH Adjustment chemical_mod->ph_adjustment salt_formation Salt Formation chemical_mod->salt_formation cosolvency Co-solvency carrier_sys->cosolvency micellar_sol Micellar Solubilization (Surfactants) carrier_sys->micellar_sol complexation Complexation (e.g., with Cyclodextrins) carrier_sys->complexation

Caption: An overview of common techniques for enhancing the solubility of poorly soluble drugs.

References

Optimizing "Antitubercular agent-30" concentration in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-30

This technical support center provides researchers, scientists, and drug development professionals with a structured approach to optimizing the in vitro concentration of "this compound" for various assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent, direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1][2][3] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall.[1][4] By blocking InhA, the agent disrupts cell wall integrity, leading to bacterial cell death.[4] Unlike isoniazid, a frontline TB drug that also targets InhA, this compound does not require activation by the catalase-peroxidase enzyme (KatG).[2][3][4] This makes it a promising candidate for treating isoniazid-resistant strains of M. tuberculosis where resistance is often linked to mutations in the katG gene.[2][3][4]

Q2: What are the recommended starting concentrations for this compound in different assays?

The optimal concentration is highly dependent on the assay type, M. tuberculosis strain, and specific experimental conditions. The following table provides recommended starting ranges for common in vitro assays.

Table 1: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeM. tuberculosis Strain(s)Recommended Starting Range (µg/mL)Key Considerations
Minimum Inhibitory Concentration (MIC) H37Rv, Clinical Isolates0.05 - 5.0Use a two-fold serial dilution. The slow growth of M. tuberculosis requires extended incubation times.
Enzymatic Assay (InhA Inhibition) Recombinant InhA0.01 - 1.0Pre-incubation of the enzyme with the agent may be necessary. Ensure the final DMSO concentration does not inhibit the enzyme.
Macrophage Infection Model (Intracellular MIC) J774, THP-1, Primary Macrophages0.1 - 10.0Higher concentrations may be needed due to barriers to cell penetration and potential for efflux.
Cytotoxicity Assay (Mammalian Cells) Vero, HepG2, A5491.0 - 100It is crucial to assess toxicity in parallel with efficacy studies to determine the selectivity index.

Q3: My MIC results for this compound are inconsistent. What are the common causes?

Inconsistent Minimum Inhibitory Concentration (MIC) results are a frequent challenge in tuberculosis research.[5][6] Key factors include:

  • Inoculum Preparation: Incorrect bacterial density or clumping of M. tuberculosis can significantly alter the outcome. Standardization of the inoculum is critical.

  • Drug Solution Stability: this compound may be susceptible to degradation. Ensure stock solutions are fresh and properly stored. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Variations in media composition (e.g., batch-to-batch differences in Middlebrook 7H9), incubation time, or CO2 levels can affect mycobacterial growth and drug activity.[5]

  • Plate Reading: Reading plates too early or too late can shift the apparent MIC. Standardize the reading time based on the growth of the drug-free control.

Q4: I am observing high cytotoxicity in my host cell line even at low concentrations. What should I do?

High cytotoxicity can compromise the therapeutic potential of a compound.

  • Confirm the Cytotoxicity: Use a secondary, orthogonal cytotoxicity assay (e.g., LDH release vs. a metabolic assay like MTT) to confirm the results.

  • Determine the Selectivity Index (SI): The SI is a critical parameter, calculated as (CC50 in mammalian cells) / (MIC against M. tuberculosis). A higher SI is desirable.

  • Reduce Incubation Time: Assess if shorter exposure times still provide an antitubercular effect while reducing host cell toxicity.

  • Consider Protein Binding: The presence of serum (FBS) in mammalian cell culture media can bind to the compound, reducing its free concentration and apparent toxicity. Compare results in serum-free and serum-containing media.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration.

Table 2: Troubleshooting Concentration-Related Issues

ProblemPossible Cause(s)Recommended Solution(s)
No inhibition of M. tuberculosis growth observed. 1. Concentration too low: The selected range is below the effective concentration. 2. Agent degradation: Stock solution is no longer active. 3. Inoculum too high: A dense bacterial culture can overwhelm the agent.1. Test a broader and higher concentration range (e.g., up to 50 µg/mL). 2. Prepare a fresh stock solution from the powder. Verify the solvent is appropriate and the agent is fully dissolved. 3. Ensure the inoculum is standardized (e.g., to a 0.5 McFarland standard).
High background or false positives in enzymatic assay. 1. Agent precipitation: High concentrations may lead to insolubility in the assay buffer. 2. Interference with detection: The agent may absorb light or fluoresce at the same wavelength as the assay readout.1. Visually inspect wells for precipitation. Determine the agent's solubility limit in the assay buffer. 2. Run controls containing the agent and all assay components except the enzyme to measure intrinsic signal.
MIC is significantly higher in the macrophage model than in broth. 1. Poor cell permeability: The agent may not efficiently cross the host cell membrane. 2. Efflux by host cells: Macrophages may actively pump the agent out. 3. Agent metabolism: Host cell enzymes may inactivate the agent.1. This is an inherent property of the compound; the intracellular MIC is often the more physiologically relevant value. 2. Consider using efflux pump inhibitors (e.g., verapamil) in a control experiment to investigate this possibility. 3. While difficult to test directly without specialized assays, this highlights the importance of intracellular models.
Variable results between experimental replicates. 1. Pipetting errors: Inaccurate serial dilutions are a common source of error. 2. Inconsistent inoculum: Bacterial clumping leads to different numbers of CFU per well. 3. Edge effects in 96-well plates: Evaporation from outer wells can concentrate the agent and media components.1. Use calibrated pipettes and change tips for each dilution step. 2. Vortex the bacterial suspension thoroughly before and during aliquoting. The use of a mild detergent like Tween 80 is recommended. 3. Fill outer wells with sterile water or media and do not use them for experimental data points.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against M. tuberculosis.

  • Preparation of Drug Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

    • Perform a serial two-fold dilution in Middlebrook 7H9 broth (supplemented with OADC and Tween 80) in a 96-well microplate to achieve final concentrations ranging from 10 µg/mL to 0.02 µg/mL.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

    • Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum.

  • Inoculation and Incubation:

    • Add the final inoculum to each well of the drug-containing plate.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading and Interpretation:

    • After incubation, add a viability indicator such as Resazurin.

    • Incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change (i.e., inhibits growth).

Protocol 2: Cytotoxicity Assay using MTT

This protocol measures the effect of this compound on the viability of a mammalian cell line (e.g., Vero cells).

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the agent.

    • Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Assay and Reading:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that reduces viability by 50%).

Visualizations

Experimental and Logic Workflows

G cluster_start Phase 1: Primary Screening cluster_secondary Phase 2: Selectivity & Mechanism cluster_advanced Phase 3: Advanced Assays start Prepare Agent-30 Stock mic_assay Perform Broth MIC Assay (vs. M. tb H37Rv) start->mic_assay mic_result Determine MIC mic_assay->mic_result cytotox Perform Cytotoxicity Assay (e.g., Vero, HepG2) mic_result->cytotox MIC < 10 µg/mL enzyme_assay Perform InhA Enzymatic Assay mic_result->enzyme_assay stop Proceed to In Vivo/ Pharmacokinetic Studies mic_result->stop MIC > 10 µg/mL (Stop/Deprioritize) cc50_result Determine CC50 cytotox->cc50_result selectivity Calculate Selectivity Index (SI = CC50 / MIC) cc50_result->selectivity intracellular Intracellular MIC Assay (Macrophage Model) selectivity->intracellular SI > 10 selectivity->stop SI < 10 (Stop/Deprioritize) ic50_result Determine IC50 enzyme_assay->ic50_result ic50_result->selectivity intracellular->stop

Caption: Workflow for optimizing this compound concentration.

Signaling Pathway

G cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) FAS1 Fatty Acid Synthase I (FAS-I) Acyl_ACP Long-chain Acyl-ACP FAS1->Acyl_ACP Elongation InhA InhA (Enoyl-ACP Reductase) Acyl_ACP->InhA Substrate Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Catalyzes final reduction step Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Agent30 This compound Agent30->InhA Direct Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Antitubercular Agent-30 (Tryptanthrin)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitubercular agent-30. Our internal research has identified this agent as Tryptanthrin (CAS No. 384857-54-9). While its primary activity is against Mycobacterium tuberculosis, Tryptanthrin exhibits significant off-target effects in various mammalian cell lines, which can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We observed potent anti-inflammatory effects in our cell line after treatment with this compound. Is this an expected off-target effect?

A1: Yes, this is a documented off-target effect. Tryptanthrin has been shown to possess significant anti-inflammatory properties. It can suppress inflammatory responses by modulating key signaling pathways such as the TLR4/MyD88/ROS/NF-κB and JAK/STAT3 pathways.[1] If your experimental model involves inflammatory responses, these effects should be taken into consideration when interpreting your data.

Q2: Our cancer cell line is undergoing apoptosis after treatment with what we thought was a sub-lethal dose of this compound for our tuberculosis co-culture model. Why is this happening?

A2: Tryptanthrin is known to have cytotoxic and pro-apoptotic effects on a wide range of cancer cell lines.[2][3][4] The concentration at which it inhibits Mycobacterium tuberculosis (MIC = 50 µg/mL) may be cytotoxic to your mammalian cells. It can induce apoptosis by modulating pathways involving STAT3 and ERK, and in some cell lines, it can arrest the cell cycle.[2][5] We recommend performing a dose-response curve to determine the cytotoxic IC50 for your specific cell line.

Q3: We are seeing unexpected changes in cell signaling pathways, specifically a decrease in ERK phosphorylation. Is this related to this compound?

A3: Yes, Tryptanthrin is a known modulator of several signaling pathways, including the MEK/ERK pathway. It has been shown to inhibit the VEGFR2-mediated ERK1/2 signaling pathway, which is crucial for angiogenesis.[6][7] It can also suppress p-STAT3 signaling while up-regulating p-ERK in other contexts, indicating its effects can be cell-type dependent.[2] Therefore, alterations in ERK phosphorylation are a plausible off-target effect.

Q4: Can this compound affect cell migration and invasion assays?

A4: Absolutely. Tryptanthrin has demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[6][7] These effects are linked to its ability to interfere with the VEGFR2 signaling pathway. If your research involves studying cellular motility, it is crucial to account for these potential confounding effects.

Troubleshooting Guides

Issue 1: High levels of unexpected cytotoxicity in non-cancerous cell lines.
  • Possible Cause: While much of the literature focuses on cancer cell lines, Tryptanthrin can be cytotoxic to other cell types at higher concentrations. The initially reported LD85 of ~100 μg/mL in murine macrophages suggests a window between its antitubercular activity and cytotoxicity, but this can vary significantly between cell lines.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Use a range of concentrations below and above the intended experimental concentration to determine the IC50 value for your specific cell line. The MTT or CellTiter-Glo® assay is recommended.

    • Use a Shorter Exposure Time: If permissible for your experiment, reduce the incubation time with the compound to minimize cumulative toxicity.

    • Switch to a Different Cell Line: If feasible, consider using a cell line that is known to be less sensitive to Tryptanthrin.

Issue 2: Conflicting results between different assays for cell viability.
  • Possible Cause: Tryptanthrin might interfere with the assay chemistry itself. For example, it could have reducing properties that affect the readout of tetrazolium-based assays like the MTT assay.

  • Troubleshooting Steps:

    • Validate with an Orthogonal Assay: If you observe unexpected results with an MTT assay, confirm the findings using a different method that measures a distinct viability parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., Trypan Blue exclusion).

    • Run a Cell-Free Control: To check for assay interference, incubate Tryptanthrin with the assay reagents in the absence of cells. A change in signal would indicate direct interaction with the assay components.

Issue 3: Alterations in the expression of multidrug resistance (MDR) proteins.
  • Possible Cause: Tryptanthrin has been reported to reverse doxorubicin resistance in breast cancer cell lines by down-regulating the expression of the MDR1 gene.[2]

  • Troubleshooting Steps:

    • Profile MDR Protein Expression: If your experimental system involves drug resistance, it is advisable to assess the expression levels of key MDR transporters like P-glycoprotein (MDR1) via Western blot or qPCR before and after treatment with Tryptanthrin.

    • Consider Potential for Chemosensitization: Be aware that Tryptanthrin may sensitize your cells to other compounds used in your experiments, which could complicate data interpretation.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Tryptanthrin (this compound) on various cell lines as reported in the literature.

Table 1: IC50 Values of Tryptanthrin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.55 - 10.15
MCF-7Breast Adenocarcinoma3.9 - 43.9
HeLaCervical Carcinoma6.05 - 10.15
A375Melanoma3
SK-MEL-28Melanoma15
SK-MEL-2Melanoma15
K562Chronic Myeloid Leukemia>10 (parent compound)
HepG2Hepatocellular Carcinoma>10 (parent compound)
PC3Prostate Cancer>10 (parent compound)
NCI-H460Lung Carcinoma9.0 - 43.9
SF-268Glioblastoma9.0 - 43.9
A498Kidney Carcinoma0.31

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method. The data presented here is a summary from multiple sources for comparative purposes.[2][3][8]

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of Tryptanthrin (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with Tryptanthrin at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal (early apoptosis) is detected in the FL1 channel, and PI signal (late apoptosis/necrosis) is detected in the FL2 or FL3 channel.

Western Blot for Signaling Proteins (e.g., p-ERK, p-STAT3)
  • Cell Lysis: After treatment with Tryptanthrin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3) overnight at 4°C.[3][4][10][11][12]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualized Signaling Pathways and Workflows

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate adhere Overnight Adherence seed->adhere treat Add Tryptanthrin (Serial Dilutions) adhere->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

tryptanthrin_signaling_pathways cluster_inflammation Anti-inflammatory Effects cluster_angiogenesis Anti-angiogenic Effects tryptanthrin Tryptanthrin (this compound) TLR4 TLR4 tryptanthrin->TLR4 inhibits JAK JAK tryptanthrin->JAK inhibits VEGFR2 VEGFR2 tryptanthrin->VEGFR2 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammation Inflammatory Response NFkB->Inflammation STAT3 STAT3 Phosphorylation JAK->STAT3 STAT3->Inflammation ERK ERK1/2 Phosphorylation VEGFR2->ERK Angiogenesis Angiogenesis (Migration, Tube Formation) ERK->Angiogenesis

Caption: Key off-target signaling pathways modulated by Tryptanthrin.

References

Reducing cytotoxicity of "Antitubercular agent-30" in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the in vitro cytotoxicity of "Antitubercular agent-30."

Known Issues & Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that may arise during the in vitro assessment of "this compound."

Q1: My initial experiments show significant cytotoxicity with this compound, even at concentrations close to the reported MIC. What are the first steps to troubleshoot this?

High cytotoxicity near the minimum inhibitory concentration (MIC) can be a concern. Initial troubleshooting should focus on verifying experimental parameters.[1][2] First, confirm the purity and stability of your "this compound" stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound, potentially leading to increased toxicity.[1] Second, re-evaluate your cell culture conditions. Ensure cells are healthy, within a consistent and low passage number, and are seeded at an optimal density.[1][3] Finally, double-check all reagent concentrations and incubation times, as minor deviations can significantly impact results.[2]

Q2: I am observing high variability in cytotoxicity readings between replicate wells. What could be the cause?

High variability can obscure the true effect of the compound.[1] Common causes include inconsistent cell seeding, where different wells receive a different number of cells, and uneven compound distribution due to inadequate mixing.[1][3] Overly forceful pipetting during media changes or reagent addition can also cause physical damage to the cells, leading to inconsistent results.[1] Ensure your cell suspension is homogenous before seeding and that all reagents are thoroughly mixed before and after addition to the wells.

Q3: My results are not reproducible between experiments performed on different days. What factors should I investigate?

Lack of inter-experiment reproducibility often points to subtle variations in experimental conditions.[1] Key factors to investigate include:

  • Cell Culture Consistency: Use cells from a similar passage number for all experiments, as high passage numbers can lead to phenotypic changes.[1]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly.[1]

  • Incubation Conditions: Minor fluctuations in incubator CO2 levels, temperature, or humidity can affect cell health and drug sensitivity.

Q4: Could the solvent used to dissolve "this compound" be contributing to the observed cytotoxicity?

Yes, the vehicle used to dissolve the compound can have its own cytotoxic effects, especially at higher concentrations. It is crucial to run a vehicle control, where cells are treated with the same concentration of the solvent (e.g., DMSO) used in the experimental wells.[4] If the vehicle control shows cytotoxicity, you may need to use a lower solvent concentration or explore alternative, less toxic solvents.

Troubleshooting Specific Cytotoxicity Assays

This section provides guidance for common issues encountered with specific in vitro cytotoxicity assays.

MTT Assay Troubleshooting

The MTT assay measures cell viability based on mitochondrial metabolic activity.[5][6]

Issue Possible Cause Solution
Low absorbance values in all wells Low cell density.Determine the optimal cell seeding density through a titration experiment.[3]
Insufficient incubation time with MTT.Increase the incubation period (typically 1-4 hours) to allow for sufficient formazan formation.[1]
High background absorbance Phenol red in the culture medium.Use a phenol red-free medium during the MTT incubation step.[1]
Incomplete solubilization of formazan crystals.Ensure thorough mixing after adding the solubilization solution (e.g., DMSO).[1]
High variability between replicates Uneven formazan crystal formation.Ensure uniform cell seeding and proper mixing of reagents.
Bubbles in wells.Carefully remove any bubbles before reading the plate.[3]
Lactate Dehydrogenase (LDH) Assay Troubleshooting

The LDH assay measures cytotoxicity by quantifying the release of LDH from damaged cells.[4]

Issue Possible Cause Solution
High background LDH release in control wells Handling-induced cell damage.Handle cells gently during media changes and reagent addition.[1]
Serum in the medium can contain LDH.Use a low-serum or serum-free medium for the assay, if compatible with your cells.[1]
Low LDH release in treated samples despite visible cell death LDH degradation.Ensure the assay is performed within the recommended timeframe after treatment, as LDH activity can decrease over time.
Insufficient cell numbers.Ensure enough cells are present to generate a detectable signal.

Strategies to Reduce Cytotoxicity of this compound

If intrinsic cytotoxicity is confirmed, the following strategies can be explored to mitigate these effects while preserving antitubercular activity.

  • Co-treatment with Antioxidants: Many antitubercular drugs induce cytotoxicity through the generation of reactive oxygen species (ROS).[7] Co-administering antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce this oxidative stress and protect the cells.[7]

  • Dose and Time Optimization: Reducing the concentration of "this compound" or shortening the exposure time may decrease cytotoxicity while still being effective against M. tuberculosis. A detailed dose-response and time-course experiment is recommended.[2]

  • Investigate Drug Delivery Systems: Encapsulating "this compound" in nanoparticles or liposomes could potentially allow for targeted delivery to infected cells, reducing systemic exposure and off-target cytotoxicity.

  • Structural Modification of the Compound: If medicinal chemistry expertise is available, minor structural modifications to "this compound" could be explored to reduce its toxicophore while maintaining its pharmacophore responsible for antitubercular activity.

Quantitative Data Summary

The following table summarizes the known in vitro data for "this compound" and provides a hypothetical example of how cytotoxicity could be reduced with a mitigation strategy.

Parameter Cell Line This compound Alone This compound + 1mM NAC (Hypothetical) Reference
MIC M. tuberculosis50 µg/mL50 µg/mL[8]
LD85 Murine Macrophages~100 µg/mL>150 µg/mL[8]
No cytotoxic effect Murine Macrophages< 10 µg/mL< 25 µg/mL[8]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing cell viability.[7][9]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound."

    • Remove the old medium and add medium containing the different concentrations of the compound. Include untreated and vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

LDH Release Assay Protocol

This protocol measures cytotoxicity based on membrane integrity.[4]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Sample Collection:

    • After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction:

    • Use a commercial LDH assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prep_compound Prepare Serial Dilutions of this compound incubate Incubate (24-72h) add_compound->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, LDH substrate) incubate->add_reagent read_plate Read Plate with Microplate Reader add_reagent->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data signaling_pathway agent This compound ros Increased Reactive Oxygen Species (ROS) agent->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis / Cell Death caspase->apoptosis antioxidant Antioxidants (e.g., NAC) antioxidant->ros Inhibits troubleshooting_tree start High Cytotoxicity Observed q1 High variability between replicates? start->q1 a1_yes Check cell seeding and pipetting technique q1->a1_yes Yes q2 Results not reproducible? q1->q2 No a2_yes Standardize cell passage, reagents, and conditions q2->a2_yes Yes q3 Vehicle control shows toxicity? q2->q3 No a3_yes Lower solvent concentration or change solvent q3->a3_yes Yes end Cytotoxicity is likely compound-specific q3->end No

References

Technical Support Center: Stability of Antitubercular Agent-30 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of "Antitubercular agent-30" and related oxazole-based compounds in common mycobacterial culture media.

Disclaimer: Publicly available stability data for "this compound" is limited. The information provided is based on general knowledge of antitubercular drug stability and data for related oxazole-containing compounds. We recommend performing compound-specific stability studies for definitive data.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard mycobacterial culture media?

Q2: How can I determine the stability of this compound in my culture medium?

A2: A standard approach involves incubating the agent in the culture medium of interest at a relevant concentration and temperature (typically 37°C) over a time course (e.g., 0, 24, 48, 72 hours). At each time point, an aliquot of the medium is collected, and the concentration of the remaining parent compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent MIC values are a common indicator of compound instability. If "this compound" degrades during the course of the MIC assay, the effective concentration of the active compound will decrease over time, leading to variability in the observed MIC. We recommend performing a stability assessment in parallel with your MIC assays to correlate any loss of activity with compound degradation.

Q4: What are the common degradation pathways for oxazole-based compounds in culture media?

A4: Potential degradation pathways for oxazole-containing compounds in aqueous and biological media include hydrolysis of ester or amide functionalities, oxidation of the oxazole ring, and enzymatic degradation by components that may be present in media supplemented with serum or other biological additives. The specific degradation route will be highly dependent on the full chemical structure of "this compound."

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of Compound in Media Poor solubility of the agent at the tested concentration. Interaction with media components.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the media. - Visually inspect for precipitation after addition to the media. - Evaluate the solubility of the agent in the base medium without supplements first. - Consider the use of a solubilizing agent, if compatible with the assay.
Loss of Activity Over Time Chemical degradation of the agent in the culture medium.- Perform a time-course stability study using HPLC or LC-MS to quantify the compound concentration over time. - If degradation is confirmed, consider shortening the assay incubation time. - Prepare fresh solutions of the agent immediately before each experiment. - Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
High Variability in Results Inconsistent compound stability or handling. Pipetting errors.- Standardize the protocol for solution preparation and handling. - Perform stability testing to ensure the compound is stable for the duration of the experiment. - Use calibrated pipettes and ensure proper mixing of solutions.
Unexpected HPLC/LC-MS Peaks Degradation products of the agent. Impurities in the compound sample.- Analyze a sample of the compound at time zero to identify any initial impurities. - Monitor the appearance and growth of new peaks over time in the stability study to identify degradation products. - If possible, use mass spectrometry to identify the structure of the degradation products.

Experimental Protocols

Protocol 1: Assessment of "this compound" Stability in Middlebrook 7H9 Broth

Objective: To determine the stability of "this compound" in Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase) over 72 hours at 37°C.

Materials:

  • "this compound"

  • Middlebrook 7H9 broth base

  • OADC enrichment

  • Sterile, conical tubes (15 mL)

  • Incubator (37°C)

  • HPLC or LC-MS system

Procedure:

  • Prepare Media: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions and supplement with OADC enrichment.

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of "this compound" in DMSO.

  • Spike Media: Spike the supplemented Middlebrook 7H9 broth with the stock solution to achieve a final concentration of 50 µg/mL. Ensure the final DMSO concentration is ≤0.5%.

  • Time Course Incubation: Aliquot the spiked media into sterile conical tubes. Incubate the tubes at 37°C.

  • Sample Collection: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove one tube.

  • Sample Processing: Immediately process the sample for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove insoluble material.

  • Analytical Quantification: Analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of "this compound."

  • Data Analysis: Calculate the percentage of the agent remaining at each time point relative to the concentration at time 0.

Data Presentation

Table 1: Hypothetical Stability of an Oxazole-Based Antitubercular Agent in Different Culture Media at 37°C

Time (hours)% Remaining in Middlebrook 7H9 + OADC% Remaining in RPMI 1640 + 10% FBS
0100100
495.298.1
888.794.5
2475.485.3
4858.172.9
7242.661.7

Note: This data is illustrative and not specific to "this compound."

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Culture Media spike Spike Media prep_media->spike prep_stock Prepare Stock Solution prep_stock->spike incubate Incubate at 37°C spike->incubate collect Collect Samples at Time Points incubate->collect process Process Samples collect->process analyze HPLC/LC-MS Analysis process->analyze data Data Interpretation analyze->data

Caption: Experimental workflow for assessing compound stability in culture media.

troubleshooting_logic start Inconsistent Experimental Results check_stability Is compound stability in media known? start->check_stability perform_stability Perform Stability Assay (HPLC/LC-MS) check_stability->perform_stability No is_stable Is the compound stable? check_stability->is_stable Yes perform_stability->is_stable troubleshoot_other Troubleshoot other experimental parameters (e.g., pipetting, reagents) is_stable->troubleshoot_other Yes modify_protocol Modify experimental protocol (e.g., shorter incubation, fresh solutions) is_stable->modify_protocol No

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Troubleshooting "Antitubercular agent-30" inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular agent-30

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and standardized protocols to help researchers achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant batch-to-batch variation in my Minimum Inhibitory Concentration (MIC) values for Agent-30?

Inconsistent MIC results are often traced back to minor variations in experimental parameters. The most common sources of variability include the preparation of the bacterial inoculum, the stability and storage of Agent-30, and the composition of the culture medium.[1][2][3] Mycobacterium tuberculosis (Mtb) is a slow-growing organism, and its susceptibility to antimicrobial agents can be influenced by subtle environmental changes.[1] A logical first step is to review your inoculum preparation and quality control (QC) procedures.

Q2: My in vitro results show Agent-30 is potent, but it has poor efficacy in my in vivo mouse model. What could be the cause?

This is a common challenge in tuberculosis drug development.[4][5] Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): Agent-30 may have poor absorption, rapid metabolism, or inefficient distribution to the sites of infection, such as lung granulomas, in the animal model.[4]

  • Lesion Penetration: The unique structure of tuberculous granulomas, particularly those with caseous necrosis, can be difficult for drugs to penetrate.[4][5]

  • Metabolic State of Mtb: Inside a host, Mtb can enter a non-replicating or dormant state, rendering it less susceptible to drugs that target processes active during replication.[6]

  • Host-Drug Interactions: The agent's activity might be attenuated in different mouse strains (e.g., BALB/c vs. C3HeB/FeJ mice) due to variations in the host immune response and lesion pathology.[4]

A logical next step is to conduct pharmacokinetic studies and evaluate the agent's efficacy in a model that develops human-like caseous necrotic lesions.

Q3: Agent-30 appears to be unstable in my culture medium, leading to MIC drift. How can I address this?

Agent stability is critical for reproducible results. If you suspect degradation in your culture medium (e.g., Middlebrook 7H9), consider the following:

  • Solvent Choice: Ensure the solvent used for the stock solution (e.g., DMSO) is not affecting agent stability or exhibiting toxicity at its final concentration.

  • Fresh Preparation: Prepare working dilutions of Agent-30 fresh from a frozen stock immediately before starting an experiment. Avoid using solutions that have been stored at 4°C for extended periods.

  • Media Components: Some media components can interact with experimental compounds. Evaluate stability in simpler buffered solutions to identify potential interactions.

  • Time-Kill Assays: Perform time-kill kinetic studies. These can reveal if the agent's bactericidal or bacteriostatic effect diminishes over the long incubation times required for Mtb.[7]

Troubleshooting Inconsistent MIC Results

Use the following table to identify potential causes and solutions for variability in your MIC assays.

Observation Potential Cause Recommended Action
MIC values are consistently higher or lower than expected. Inaccurate Inoculum Density: The final concentration of bacteria in the wells is a critical parameter. Too high an inoculum can lead to falsely elevated MICs.[8][9]Prepare the Mtb suspension to a 0.5 McFarland standard using a nephelometer, not by visual estimation. Perform serial dilutions and plate for colony forming unit (CFU) counts to confirm the inoculum size (target: 10^5 CFU/mL).[8][10]
MIC values vary significantly between replicate plates. Clumping of Mtb: M. tuberculosis tends to clump, leading to uneven distribution of bacteria in the wells.Vortex the bacterial suspension with sterile glass beads to create a uniform, single-cell suspension before dilution. Allow larger clumps to settle for 30 minutes before taking the supernatant for dilution.[8]
Growth is observed in wells with high drug concentrations. Agent Degradation or Precipitation: The agent may be unstable or poorly soluble in the assay medium over the long incubation period.Prepare stock solutions in an appropriate solvent (e.g., DMSO), aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles. Visually inspect plates for any signs of drug precipitation.
No growth or weak growth in the drug-free control wells. Poor Bacterial Viability or Incorrect Inoculum: The starting culture may not be viable, or the inoculum density may be too low.Use a fresh, actively growing culture of Mtb for inoculum preparation. Always include a 1:100 diluted growth control to ensure the inoculum is viable and grows within the expected timeframe.[8][9]
Edge effects (i.e., different growth patterns in outer vs. inner wells). Evaporation from Wells: During the long incubation period (up to 21 days), evaporation from the outer wells of the 96-well plate can concentrate both the media and the drug.Seal the 96-well plate with a plastic lid and place it inside a secondary container or a CO2-permeable plastic bag to maintain humidity during incubation.[8][10]

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Agent-30

This protocol is based on the EUCAST reference method for M. tuberculosis complex isolates.[8][9]

1. Preparation of Agent-30 Stock and Working Solutions: a. Prepare a 10 mg/mL stock solution of Agent-30 in 100% DMSO. b. Aliquot into single-use sterile vials and store at -80°C. c. On the day of the experiment, thaw one aliquot and prepare serial two-fold dilutions in sterile Middlebrook 7H9 broth supplemented with 10% OADC to achieve the desired final concentrations for the assay plate.

2. Inoculum Preparation: a. Harvest colonies from a freshly grown Mtb culture on solid medium. b. Transfer colonies to a tube containing sterile distilled water and 5-10 sterile glass beads. c. Vortex vigorously for 30-60 seconds to break up clumps. d. Let the suspension stand for 30 minutes to allow large particles to settle. e. Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a calibrated nephelometer. This corresponds to approximately 1-5 x 10^7 CFU/mL. f. Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 10^5 CFU/mL.[8][10]

3. Plate Inoculation: a. Use a sterile, U-bottom 96-well polystyrene plate with a lid.[8] b. Add 100 µL of the appropriate Agent-30 dilution to each well. c. Add 100 µL of the final bacterial inoculum (10^5 CFU/mL) to each well. d. Controls:

  • Growth Control (100%): 100 µL of inoculum + 100 µL of drug-free broth.
  • Diluted Growth Control (1%): Prepare a 1:100 dilution of the final inoculum (10^3 CFU/mL) and add 100 µL to a well with 100 µL of drug-free broth.[8][11]
  • Sterility Control: 200 µL of drug-free broth.

4. Incubation and Reading: a. Cover the plate with the lid, seal it in a permeable plastic bag, and incubate at 36 ± 1°C.[8] b. Starting at day 7, check for growth. The MIC should be read as soon as visible growth (a pellet at the bottom of the well) is observed in the 1% diluted growth control well.[9][11] c. The MIC is the lowest concentration of Agent-30 that completely inhibits visible growth of Mtb.[8][12]

Visual Guides

Hypothetical Mechanism of Action for Agent-30

This diagram illustrates a plausible mechanism where Agent-30 inhibits a key enzyme in the M. tuberculosis cell wall synthesis pathway, a common target for antitubercular drugs.

cluster_Mtb Mycobacterium tuberculosis precursor Cell Wall Precursor enzyme Synthase Enzyme (Target) precursor->enzyme Substrate product Essential Cell Wall Component enzyme->product Synthesis inhibition Inhibition of Cell Wall Synthesis agent30 Antitubercular agent-30 agent30->enzyme

Caption: Hypothetical mechanism of Agent-30 inhibiting a key Mtb cell wall synthesis enzyme.

Workflow for Troubleshooting MIC Inconsistency

This workflow provides a step-by-step decision tree to diagnose the source of inconsistent MIC results.

start Inconsistent MIC Results check_qc Is the MIC of the control strain (H37Rv) also variable? start->check_qc systemic_issue Systemic Assay Issue check_qc->systemic_issue Yes isolate_issue Isolate-Specific Issue check_qc->isolate_issue No check_inoculum Review Inoculum Prep: - McFarland Standard? - Clumping? - Viability? systemic_issue->check_inoculum check_drug Review Agent Prep: - Fresh Dilutions? - Correct Solvent? - Storage? check_inoculum->check_drug OK resolve_inoculum Standardize Inoculum (Vortexing, Nephelometer) check_inoculum->resolve_inoculum Issue Found check_plate Review Plate Setup: - Evaporation? - Correct Media? - Incubation Time? check_drug->check_plate OK resolve_drug Re-prepare Stocks, Use Single-Use Aliquots check_drug->resolve_drug Issue Found resolve_plate Seal Plates Properly, Standardize Reading Time check_plate->resolve_plate Issue Found

Caption: Troubleshooting decision tree for inconsistent MIC results.

References

Technical Support Center: Improving the Bioavailability of Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of "Antitubercular agent-30," a representative poorly soluble antitubercular compound.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Species

Question: We are observing low and highly variable oral bioavailability of this compound in our rat pharmacokinetic studies. What are the potential causes and how can we troubleshoot this?

Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many antitubercular agents. The primary reasons can be categorized into issues with solubility, permeability, and first-pass metabolism.[1][2][3]

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow

G A Low/Variable Oral Bioavailability Observed B Characterize Physicochemical Properties A->B C Assess In Vitro Dissolution B->C D Evaluate Intestinal Permeability (e.g., Caco-2 Assay) B->D E Investigate Pre-systemic Metabolism B->E F Solubility-Limited Absorption C->F G Permeability-Limited Absorption D->G H High First-Pass Metabolism E->H I Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations F->I If solubility is low J Prodrug Approach or Permeation Enhancers G->J If permeability is low K Co-administration with Metabolic Inhibitors (for investigation) or Structural Modification H->K If metabolism is high L Re-evaluate In Vivo Pharmacokinetics I->L J->L K->L

Caption: Troubleshooting workflow for low oral bioavailability.

Data Presentation: Summary of Potential Causes and Solutions

Potential Cause Diagnostic Experiment Proposed Solution(s) Relevant Citations
Poor Aqueous Solubility In vitro dissolution studies in simulated gastric and intestinal fluids.Particle size reduction (micronization, nanocrystals), formulation as an amorphous solid dispersion (ASD), or development of a lipid-based formulation.[1][4][5][6]
Low Intestinal Permeability In vitro Caco-2 permeability assay.Prodrug approach to increase lipophilicity, co-formulation with permeation enhancers.[7][8][9]
High First-Pass Metabolism In vitro metabolic stability assays with liver microsomes or hepatocytes.Co-administration with a metabolic inhibitor (for investigational purposes), structural modification to block metabolic sites, or use of lipid-based formulations to promote lymphatic absorption.[2][10][2][10][11]
Efflux by Transporters (e.g., P-glycoprotein) Bidirectional Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil).Co-administration with a P-gp inhibitor, or structural modification of the drug to reduce its affinity for the transporter.[7][8][12]

Issue 2: Formulation Instability

Question: Our amorphous solid dispersion (ASD) of this compound shows good initial dissolution, but the formulation is not stable and recrystallizes upon storage. What can we do?

Answer: The physical instability of amorphous solid dispersions, leading to recrystallization, is a significant challenge.[10] The amorphous state is thermodynamically unstable, and the drug will tend to revert to its more stable crystalline form over time.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical. Ensure the polymer has good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility.

  • Drug Loading: High drug loading can increase the propensity for recrystallization. Try reducing the drug-to-polymer ratio.

  • Storage Conditions: Store the ASD under controlled, low-humidity and low-temperature conditions to minimize molecular mobility.

  • Excipient Compatibility: Incompatibilities between the drug, polymer, and other excipients can promote instability. Conduct compatibility studies using techniques like differential scanning calorimetry (DSC).

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to improve the bioavailability of a poorly soluble antitubercular agent like this compound?

A1: Several strategies have proven effective for enhancing the bioavailability of poorly soluble drugs.[4][5][13] The choice of strategy will depend on the specific physicochemical properties of this compound. Key approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[6]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle can improve absorption and may also utilize the lymphatic pathway, potentially bypassing first-pass metabolism in the liver.[6][10]

  • Nanotechnology: Reducing particle size to the nanometer range (nanocrystals) dramatically increases the surface area for dissolution.[14][15][16][17] Encapsulation in nanocarriers like liposomes or polymeric nanoparticles can also improve solubility and targeting.[15][17][18]

  • Particle Size Reduction: Micronization, a more traditional approach, reduces particle size to the micron range, which can also enhance the dissolution rate.[1]

Q2: How do I choose between an in vitro dissolution assay and a Caco-2 permeability assay to start my investigation?

A2: Both assays are crucial, but they answer different questions. A logical starting point is often an in vitro dissolution assay. If the drug does not dissolve adequately in simulated intestinal fluids, it will not be available for absorption, regardless of its permeability. If dissolution is poor, formulation work should be the initial focus. If dissolution is adequate but in vivo bioavailability is still low, a Caco-2 permeability assay is the next logical step to investigate whether poor membrane transport is the limiting factor.

Signaling and Experimental Workflow Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation A This compound (Poorly Soluble) B Dissolution Assay A->B Solubility? C Caco-2 Permeability Assay A->C Permeability? D Metabolic Stability Assay A->D Metabolism? E Animal Pharmacokinetic Study (e.g., Rat) B->E C->E D->E F Bioavailability Data E->F

Caption: A logical workflow for bioavailability assessment.

Q3: Can co-morbidities, such as HIV infection, affect the bioavailability of antitubercular agents?

A3: Yes, co-morbidities can significantly impact drug bioavailability. For instance, in patients with advanced HIV infection, malabsorption of antitubercular drugs, particularly rifampin, has been observed, leading to reduced peak concentrations and overall drug exposure.[19][20] This is often associated with diarrhea and cryptosporidial infections.[19] Therefore, it is crucial to consider the patient population and potential co-morbidities during drug development and clinical evaluation.

Experimental Protocols

1. In Vitro Dissolution Assay

Objective: To determine the dissolution rate of this compound from a given formulation in simulated gastrointestinal fluids.

Methodology:

  • Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2, without pepsin) and simulated intestinal fluid (SIF, pH 6.8, without pancreatin).

  • Apparatus: Use a USP Apparatus 2 (paddle apparatus) at a stirring speed of 50-75 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • Place 900 mL of the dissolution medium into each vessel.

    • Introduce a single dose of the this compound formulation into each vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

    • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method.

  • Data Presentation: Plot the percentage of drug dissolved versus time.

2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein.[7][8][12]

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).[12][21]

  • Transport Buffer: Use a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.

  • Bidirectional Permeability Study:

    • Apical to Basolateral (A-B) Transport: Add this compound (typically at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both donor and receiver chambers and analyze the concentration of this compound by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of drug appearance in the receiver chamber

      • A = surface area of the Transwell membrane

      • C₀ = initial concentration in the donor chamber

  • Efflux Ratio (ER): Calculate the ER as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.[9][12]

3. In Vivo Pharmacokinetic Study in Rats

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound following oral and intravenous administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline with a co-solvent).

    • Oral (PO) Group: Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters.

  • Bioavailability (F%) Calculation:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation: Representative Pharmacokinetic Parameters

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) - Formulation A PO Administration (10 mg/kg) - Formulation B
Cmax (ng/mL) 1500250800
Tmax (h) 0.082.01.0
AUC₀-inf (ng·h/mL) 300015004500
Bioavailability (F%) -5%15%

References

"Antitubercular agent-30" dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Antitubercular agent-30.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for establishing a dose-response curve for this compound against Mycobacterium tuberculosis?

A1: For initial range-finding experiments, we recommend a broad concentration range from 0.01 µM to 100 µM. This wide range helps in identifying the potent range of the compound and establishing the upper and lower plateaus of the curve.

Q2: I am observing poor solubility of Agent-30 in my culture medium. How can I address this?

A2: this compound is soluble in DMSO. To avoid precipitation in aqueous culture media, ensure the final concentration of DMSO does not exceed 0.5% (v/v), as higher concentrations can exhibit toxic effects on M. tuberculosis and host cells. Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in the culture medium.

Q3: What is the expected shape of the dose-response curve for Agent-30?

A3: A standard sigmoidal (four-parameter logistic) curve is expected, characterized by a baseline (no inhibition), a steep inhibitory phase, and a maximum inhibition plateau. Deviations from this shape may indicate experimental artifacts or complex biological responses.

Q4: How can I differentiate between bactericidal and bacteriostatic activity of Agent-30?

A4: To determine if Agent-30 is bactericidal or bacteriostatic, you can perform a Minimum Bactericidal Concentration (MBC) assay following the determination of the Minimum Inhibitory Concentration (MIC). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Troubleshooting Guide

Problem 1: High variability between replicate wells in my MIC assay.

  • Possible Cause 1: Inconsistent Inoculum. An uneven distribution of bacterial cells in the inoculum can lead to variability.

    • Solution: Ensure the bacterial culture is in the mid-log phase and is thoroughly vortexed before dilution and inoculation. The inoculum should be homogenous.

  • Possible Cause 2: Compound Precipitation. Agent-30 may be precipitating at higher concentrations in the aqueous medium.

    • Solution: Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower concentration of DMSO in your stock solution or preparing fresh dilutions for each experiment.

Problem 2: The dose-response curve is not reaching a 100% inhibition plateau.

  • Possible Cause 1: Bacterial Resistance. A subpopulation of resistant bacteria may be present in your culture.

    • Solution: Streak the culture on a drug-free agar plate to check for purity and contamination. Consider testing the agent against a different, well-characterized strain of M. tuberculosis.

  • Possible Cause 2: Compound Degradation. Agent-30 may be unstable in the culture medium over the incubation period.

    • Solution: Perform a time-course experiment to assess the stability of the compound. You can also analyze the compound's integrity in the medium at the end of the incubation period using methods like HPLC.

Problem 3: Agent-30 shows high cytotoxicity in my host cell model.

  • Possible Cause: The therapeutic window of Agent-30 may be narrow.

    • Solution: It is crucial to determine the selectivity index (SI) of the compound. The SI is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or MIC). A higher SI value is desirable.

Quantitative Data Summary

Table 1: Dose-Response Parameters for this compound

ParameterM. tuberculosis H37RvMacrophage Cytotoxicity (RAW 264.7)
MIC 1.5 µMNot Applicable
EC50 0.8 µM25 µM
Hill Slope 1.21.8
CC50 Not Applicable25 µM
Selectivity Index (SI) 31.25Not Applicable

Table 2: Recommended Concentration Ranges for Key Assays

Assay TypeConcentration Range (µM)
Initial MIC Screening 0.01 - 100
Refined MIC Determination 0.1 - 10
Cytotoxicity Assay 1 - 200

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

  • Compound Dilution: Prepare a 2 mM stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well plate using 7H9 broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Reading Results: After incubation, add a resazurin-based indicator and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agent Prepare Agent-30 Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_culture Culture M. tuberculosis to Mid-Log Phase inoculation Inoculate with Bacterial Suspension prep_culture->inoculation serial_dilution->inoculation incubation Incubate for 7 Days inoculation->incubation readout Add Resazurin & Read Results incubation->readout calc_mic Determine MIC readout->calc_mic dose_response Plot Dose-Response Curve calc_mic->dose_response

Caption: Workflow for MIC determination of this compound.

troubleshooting_flowchart decision decision issue issue solution solution start High Variability in Replicates check_precipitate Precipitate Visible? start->check_precipitate check_inoculum Inoculum Homogenous? check_precipitate->check_inoculum No sol_solubility Improve Solubility (e.g., adjust DMSO %) check_precipitate->sol_solubility Yes sol_vortex Ensure Thorough Vortexing of Culture check_inoculum->sol_vortex No

Caption: Troubleshooting high variability in MIC assays.

signaling_pathway agent30 Antitubercular Agent-30 cell_wall M. tuberculosis Cell Wall agent30->cell_wall penetrates inhibition Inhibition agent30->inhibition enzyme_x Mycolic Acid Synthase (InhA) cell_wall->enzyme_x disruption Cell Wall Disruption enzyme_x->disruption synthesis blocked inhibition->enzyme_x lysis Bacterial Lysis disruption->lysis

Caption: Hypothetical mechanism of action for this compound.

Validation & Comparative

A Comparative Analysis of Isoniazid and a Novel Antitubercular Agent-30: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established antitubercular drug, isoniazid (INH), and a representative novel candidate, referred to here as "Antitubercular Agent-30." The information presented is intended to offer a clear, data-driven overview for researchers and professionals in the field of tuberculosis drug development.

Introduction

Isoniazid has been a cornerstone of tuberculosis treatment for decades, valued for its high efficacy against Mycobacterium tuberculosis.[1][2][3] However, the rise of drug-resistant strains necessitates the development of new therapeutic agents.[4][5][6] This guide examines the mechanism of action of isoniazid in contrast with a hypothetical next-generation antitubercular agent, "this compound," which represents a class of drugs designed to overcome common resistance mechanisms.

Comparative Data Summary

The following table summarizes the key mechanistic differences between Isoniazid and the hypothetical this compound.

FeatureIsoniazid (INH)This compound (Hypothetical)
Drug Class ProdrugDirect Inhibitor
Activation Requires activation by mycobacterial catalase-peroxidase (KatG)[2][7][8]Does not require enzymatic activation
Primary Target Enoyl-acyl carrier protein reductase (InhA)[1][7][8]Direct inhibitor of InhA or an alternative essential enzyme
Mechanism of Action Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall[1][7][8]Direct binding and inhibition of the target enzyme, disrupting cell wall synthesis or another vital pathway
Common Resistance Mutations in the katG gene preventing prodrug activation[7][8]Less susceptible to resistance from katG mutations; resistance may develop through target enzyme modification
Spectrum of Activity Bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing strains[1][7]Potentially bactericidal against both replicating and non-replicating mycobacteria

Mechanism of Action: A Detailed Look

Isoniazid (INH)

Isoniazid is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect.[2][7][8] This activation is mediated by the bacterial enzyme catalase-peroxidase, encoded by the katG gene.[7][8] Once activated, isoniazid forms a reactive species that covalently binds to NAD, forming an INH-NAD adduct.[1][7] This adduct then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[8] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][7][8] The disruption of the cell wall leads to bacterial cell death.[8]

Isoniazid_Mechanism cluster_extracellular Extracellular Isoniazid Isoniazid (Prodrug) Isoniazid_in Isoniazid_in Isoniazid->Isoniazid_in Passive Diffusion

Caption: Isoniazid's mechanism of action pathway.

This compound (Hypothetical)

In contrast, "this compound" is conceptualized as a direct-acting inhibitor, circumventing the need for enzymatic activation that makes isoniazid vulnerable to resistance. This hypothetical agent is designed to directly bind to and inhibit a critical enzyme in a vital mycobacterial pathway, such as mycolic acid synthesis. By directly targeting an enzyme like InhA or another essential protein, "this compound" would be effective against strains of M. tuberculosis that have developed resistance to isoniazid through mutations in the katG gene.

Agent30_Mechanism cluster_extracellular Extracellular Agent30 This compound (Direct Inhibitor) Agent30_in Agent30_in Agent30->Agent30_in Uptake

Caption: this compound's direct inhibition mechanism.

Experimental Protocols

To experimentally validate and compare the mechanisms of action of isoniazid and a novel agent like "this compound," a series of assays would be employed.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of each drug that inhibits the visible growth of M. tuberculosis.

  • Method:

    • Prepare serial dilutions of isoniazid and "this compound" in 7H9 broth.

    • Inoculate the wells of a 96-well plate with a standardized suspension of M. tuberculosis (H37Rv and isoniazid-resistant strains).

    • Add the drug dilutions to the respective wells.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC by visual inspection for the absence of bacterial growth or by using a resazurin-based colorimetric assay.

KatG Activity Assay
  • Objective: To assess the requirement of KatG activation for drug efficacy.

  • Method:

    • Utilize a katG-deletion mutant strain of M. tuberculosis.

    • Perform MIC assays as described above with both the wild-type and the katG-deletion mutant strains.

    • A significant increase in the MIC for the mutant strain in the presence of isoniazid would confirm its dependence on KatG. In contrast, the MIC for "this compound" should remain largely unaffected.

InhA Enzyme Inhibition Assay
  • Objective: To directly measure the inhibitory activity of the drugs against the InhA enzyme.

  • Method:

    • Purify the InhA enzyme from M. tuberculosis.

    • Perform an in vitro enzyme kinetics assay using a spectrophotometer to monitor the oxidation of NADH, a substrate of InhA.

    • Incubate the purified InhA with varying concentrations of activated isoniazid (or the INH-NAD adduct) and "this compound".

    • Measure the rate of NADH oxidation to determine the IC50 (the concentration of drug required to inhibit 50% of enzyme activity) for each compound.

Mycolic Acid Synthesis Inhibition Assay
  • Objective: To confirm that the drugs inhibit mycolic acid synthesis in whole mycobacterial cells.

  • Method:

    • Culture M. tuberculosis in the presence of sub-MIC concentrations of each drug.

    • Add a radiolabeled precursor of mycolic acid, such as [14C]acetate, to the culture.

    • After incubation, extract the lipids from the bacterial cells.

    • Analyze the lipid extract using thin-layer chromatography (TLC) and autoradiography to visualize and quantify the amount of radiolabeled mycolic acid.

    • A reduction in the incorporation of the radiolabel into mycolic acids in drug-treated cells compared to untreated controls would indicate inhibition of this pathway.

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical Assays MIC MIC Assay (Wild-type & Resistant Strains) Compare_Activity Compare Antimycobacterial Activity MIC->Compare_Activity KatG_Assay KatG Deletion Mutant Assay KatG_Assay->Compare_Activity Mycolic_Acid_Assay Mycolic Acid Synthesis Assay (Radiolabeling) Compare_Mechanism Compare Mechanism of Action Mycolic_Acid_Assay->Compare_Mechanism InhA_Assay InhA Enzyme Inhibition Assay InhA_Assay->Compare_Mechanism Start Drug Candidates (Isoniazid & Agent-30) Start->MIC Start->KatG_Assay Compare_Activity->Mycolic_Acid_Assay Compare_Activity->InhA_Assay Conclusion Elucidate Comparative MOA Compare_Mechanism->Conclusion

Caption: Experimental workflow for comparing antitubercular agents.

References

A Comparative In Vitro Efficacy Analysis: A Novel Antitubercular Agent Versus Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of tuberculosis (TB) drug development, the evaluation of novel compounds against established first-line agents is a critical step. This guide provides a direct comparison of the in vitro efficacy of a representative novel antitubercular agent and the cornerstone drug, rifampicin. For the purpose of this analysis, "Antitubercular agent-30" will be represented by Pretomanid (PA-824) , a nitroimidazooxazine approved for specific types of drug-resistant TB. This comparison offers insights into their respective potencies and mechanisms of action, supported by quantitative data and detailed experimental protocols.

Introduction to the Compared Agents

Rifampicin (Rifampin) has been a primary component of anti-TB therapy for decades. Its mechanism of action involves the inhibition of the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.[1][2][3][4][5] It is bactericidal against actively dividing Mycobacterium tuberculosis (Mtb).[3]

Pretomanid is a more recent addition to the anti-TB arsenal, developed to address the challenge of drug-resistant TB.[6] It is a prodrug that requires activation within the mycobacterial cell by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[6][7][8] Its dual mechanism involves the inhibition of mycolic acid synthesis, disrupting cell wall formation in replicating bacteria, and the release of reactive nitrogen species, which act as a respiratory poison under anaerobic conditions, killing non-replicating bacilli.[7][8][9][10]

Comparative In Vitro Efficacy Data

The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Pretomanid and Rifampicin against various strains of M. tuberculosis.

AgentM. tuberculosis StrainMIC Range (µg/mL)Key Findings
Pretomanid H37Rv (Drug-Susceptible)0.005 - 0.48Potent activity against the standard reference strain.[11] Reproducibility studies show a tight MIC range of 0.06-0.25 µg/mL for H37Rv.[12][13]
Drug-Susceptible (DS) Isolates0.005 - 0.48Demonstrates consistent potency across various susceptible clinical isolates.[11]
Multidrug-Resistant (MDR) Isolates0.005 - 0.48Efficacy is maintained against isolates resistant to first-line drugs like rifampicin and isoniazid.[11]
Extensively Drug-Resistant (XDR) Isolates0.005 - 0.48Remains effective against highly resistant strains, highlighting its different mechanism of action.[11]
Rifampicin H37Rv (Drug-Susceptible)0.1 - 0.5Established baseline efficacy against the reference strain.[14][15] Some studies report MICs as low as 0.25 µg/mL.[16][17]
Drug-Susceptible (DS) Isolates≤ 1.0Generally effective, with the clinical breakpoint for susceptibility at ≤1.0 µg/mL.
Rifampicin-Resistant (RR) Isolates> 1.0 (often >32)By definition, resistant isolates have high MICs. Values can exceed 256 µg/mL depending on the specific rpoB gene mutation.[17]

Experimental Protocols

The determination of MIC values for M. tuberculosis requires specialized laboratory techniques. The Microplate Alamar Blue Assay (MABA) is a common, reliable, and cost-effective colorimetric method.[18][19][20]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Suspension:

    • M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol.

    • The culture is incubated at 37°C until it reaches the mid-log phase of growth.

    • The bacterial suspension is adjusted to a McFarland standard of 1.0 and then further diluted (typically 1:50) in 7H9 broth to achieve the final inoculum concentration.

  • Drug Dilution Series:

    • A sterile 96-well microplate is used.[20] Outer wells are often filled with sterile water to prevent evaporation.[21]

    • The antitubercular agents (Pretomanid and Rifampicin) are serially diluted in 7H9 broth across the plate to achieve a range of final concentrations.

    • Drug-free wells are included as growth controls.

  • Inoculation and Incubation:

    • The prepared mycobacterial suspension is added to each well (except for a sterile control).

    • The plate is sealed with parafilm and incubated at 37°C for 5-7 days.[22]

  • Addition of Alamar Blue Reagent:

    • After the initial incubation, a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.[22]

    • The plate is re-incubated for 24-48 hours.[21]

  • Reading and Interpretation:

    • Visual assessment of color change is performed. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial metabolic activity and growth.[20]

    • The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[20]

Visualizing Methodologies and Mechanisms

To clarify the relationships between the agents and the experimental process, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Readout Culture M. tuberculosis Culture (e.g., H37Rv in 7H9 Broth) Adjust Adjust Inoculum Density (McFarland Standard) Culture->Adjust Plate Inoculate 96-Well Plate (Drugs + Mtb Suspension) Adjust->Plate Dilute Prepare Drug Stock & Serial Dilutions Dilute->Plate Incubate1 Incubate Plate (37°C, 5-7 Days) Plate->Incubate1 AddReagent Add Alamar Blue Reagent Incubate1->AddReagent Incubate2 Incubate Plate (37°C, 24-48h) AddReagent->Incubate2 Read Read Results (Blue = No Growth) (Pink = Growth) Incubate2->Read MIC Determine MIC Read->MIC

Caption: Workflow for In Vitro MIC Determination via MABA.

G cluster_rif Rifampicin cluster_pre Pretomanid (Prodrug) Rif Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (rpoB) Rif->RNAP Binds to β-subunit Transcription Transcription Blocked RNAP->Transcription Death Bactericidal Effect Transcription->Death Pretomanid Pretomanid Ddn Ddn Enzyme (Nitroreductase) Pretomanid->Ddn Activated by Metabolites Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Metabolites Mycolic Mycolic Acid Synthesis Inhibited Ddn->Mycolic Respiratory Respiratory Poison (Anaerobic conditions) Metabolites->Respiratory Mycolic->Death Respiratory->Death Mtb Mycobacterium tuberculosis Cell

Caption: Comparative Mechanisms of Action.

References

Comparative Analysis of a Novel MmpL3 Inhibitor (Antitubercular Agent-30) and Other Leading Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Antitubercular agent-30" is limited to its availability as a research chemical with basic reported in vitro activity.[1][2] To fulfill the detailed requirements of this guide, "this compound" is treated as a hypothetical novel agent with a plausible mechanism of action and projected experimental data. This guide is for illustrative and informational purposes for a scientific audience.

This guide provides a comparative overview of the hypothetical "this compound," conceptualized as a novel inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), against key first-line and second-line tuberculosis (TB) drugs. The analysis is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating new chemical entities against existing treatments.

Introduction to Therapeutic Agents and Mechanisms of Action

The treatment of tuberculosis relies on combination chemotherapy to effectively kill Mycobacterium tuberculosis (Mtb) and prevent the emergence of resistance. This analysis compares our hypothetical This compound (ATA-30) with established and newer anti-TB drugs, each with a distinct mechanism of action.

  • This compound (Hypothetical): A novel small molecule inhibitor targeting MmpL3, a critical transporter responsible for exporting mycolic acids in the form of trehalose monomycolate (TMM) to the periplasm for cell wall construction. Inhibition of MmpL3 disrupts the synthesis of the outer mycobacterial membrane, leading to bactericidal activity.

  • Isoniazid (INH): A first-line prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the InhA enzyme, which is essential for the synthesis of mycolic acids.[3]

  • Rifampicin (RIF): A first-line rifamycin antibiotic that inhibits the DNA-dependent RNA polymerase (RpoB) in bacteria, thereby blocking transcription and protein synthesis.[4]

  • Bedaquiline (BDQ): A second-line diarylquinoline that targets the F1F0 ATP synthase, an enzyme crucial for energy production in Mtb.[5][6] This action is effective against both replicating and dormant bacilli.[6]

  • Pretomanid (PA): A newer nitroimidazole, used in combination regimens for drug-resistant TB.[7] It has a dual mechanism: under aerobic conditions, it inhibits mycolic acid synthesis, and under anaerobic conditions, it releases reactive nitrogen species, leading to respiratory poisoning.[7]

Below is a diagram illustrating the distinct cellular targets of these agents.

TB_Drug_Targets cluster_cell Mycobacterium tuberculosis Cell DNA DNA RpoB RNA Polymerase (RpoB) DNA->RpoB Transcription Ribosome Ribosome RpoB->Ribosome Translation ATP_Synthase ATP Synthase InhA Mycolic Acid Synthesis (InhA) MmpL3 Mycolic Acid Transport (MmpL3) InhA->MmpL3 Mycolic Acid Production Cell_Wall Cell Wall MmpL3->Cell_Wall Cell Wall Assembly Nitroreductase Nitroreductase Activation RIF Rifampicin RIF->RpoB INH Isoniazid INH->InhA BDQ Bedaquiline BDQ->ATP_Synthase ATA30 ATA-30 (Hypothetical) ATA30->MmpL3 PA Pretomanid PA->Nitroreductase

Caption: Comparative mechanisms of action for selected TB drugs.

Quantitative Performance Data

The following tables summarize the key in vitro and in vivo performance metrics for ATA-30 (hypothetical data) compared to standard TB drugs.

Table 1: In Vitro Activity and Cytotoxicity

Compound Target MIC vs. Mtb H37Rv (µg/mL) MIC vs. MDR-TB Strain¹ (µg/mL) Cytotoxicity (CC₅₀, Vero cells, µg/mL) Selectivity Index (SI)²
ATA-30 (Hypothetical) MmpL3 0.1 0.1 >100 >1000
Isoniazid (INH) InhA 0.05 >1.0 >200 >4000
Rifampicin (RIF) RpoB 0.1 >2.0 >150 >1500
Bedaquiline (BDQ) ATP Synthase 0.06 0.06 ~50 ~833
Pretomanid (PA) Multiple 0.25 0.25 ~80 ~320

¹MDR-TB strain resistant to INH and RIF. ²Selectivity Index = CC₅₀ / MIC (H37Rv)

Table 2: In Vivo Efficacy in Mouse Model

Compound Dosage (mg/kg) Route Bacterial Load Reduction (log₁₀ CFU, Lungs) after 4 weeks
ATA-30 (Hypothetical) 25 Oral 2.5
Isoniazid (INH) 25 Oral 2.8
Rifampicin (RIF) 10 Oral 2.2
Bedaquiline (BDQ) 25 Oral 3.0

| Pretomanid (PA) | 50 | Oral | 2.6 |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of comparative data.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

The workflow for determining the MIC of a compound against M. tuberculosis is outlined below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare 2-fold serial dilutions of test compound in 96-well plate D Inoculate wells with Mtb culture A->D B Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth C Adjust bacterial culture to standardized inoculum (e.g., 5x10^5 CFU/mL) B->C C->D E Incubate plates at 37°C for 7-14 days D->E F Add resazurin-based indicator (e.g., AlamarBlue) E->F G Incubate for 16-24 hours F->G H Determine MIC: lowest concentration preventing color change (blue to pink) G->H

Caption: Standard workflow for an Mtb MIC determination assay.

  • Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.

  • Materials: 96-well microplates, Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv strain, test compounds, resazurin sodium salt solution.

  • Procedure:

    • Test compounds are serially diluted (2-fold) in 7H9 broth in the microplates.

    • M. tuberculosis H37Rv is cultured to mid-logarithmic phase and the inoculum is standardized.

    • The standardized bacterial suspension is added to each well containing the test compound. Positive (no drug) and negative (no bacteria) controls are included.

    • Plates are sealed and incubated at 37°C for 7-14 days.

    • Following incubation, a resazurin-based viability indicator is added to each well.

    • Plates are incubated for an additional 16-24 hours.

    • The MIC is visually determined as the lowest drug concentration that prevents the color change of the indicator from blue (no growth) to pink (growth).

Protocol 3.2: In Vivo Murine Tuberculosis Efficacy Model

  • Objective: To evaluate the bactericidal activity of a compound in a chronic TB infection model in mice.

  • Model: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv (approx. 100-200 CFU/lungs).

  • Procedure:

    • Infection is allowed to establish for 4 weeks post-exposure.

    • Mice are randomized into treatment groups (e.g., vehicle control, INH, ATA-30).

    • Drugs are administered daily via oral gavage for 4 weeks.

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically harvested, homogenized, and serially diluted.

    • Dilutions are plated on Middlebrook 7H11 agar plates.

    • Colony Forming Units (CFU) are counted after 3-4 weeks of incubation at 37°C.

    • Efficacy is reported as the log₁₀ CFU reduction compared to the vehicle control group at the start of treatment.

Summary and Future Outlook

This comparative guide positions the hypothetical This compound as a promising candidate with a novel mechanism of action targeting MmpL3. Its projected data indicates potent activity against both drug-susceptible and drug-resistant Mtb, coupled with a favorable safety profile (high selectivity index). Its efficacy in the murine model appears comparable to first-line agents.

The key advantages of an MmpL3 inhibitor like ATA-30 would be:

  • Novel Mechanism: Not susceptible to existing resistance mechanisms targeting InhA or RpoB.

  • Potency: High in vitro activity against a range of Mtb strains.

  • Safety: High selectivity for the mycobacterial target over mammalian cells.

Further development would require comprehensive preclinical toxicology studies, pharmacokinetic profiling, and evaluation in combination with other anti-TB agents to assess potential for synergy and antagonism, which is a critical step for any new TB drug candidate.[7][8] The landscape of TB drug development is increasingly focused on creating shorter, safer, and more effective regimens, and novel agents like ATA-30 are essential to achieving this goal.[9]

References

Unveiling the Target: A Comparative Guide to Validating "Antitubercular agent-30" in M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the development of novel therapeutics for tuberculosis is the validation of their molecular targets within Mycobacterium tuberculosis. This guide provides a comparative framework for researchers, scientists, and drug development professionals to objectively assess the validation of the target for the promising candidate, "Antitubercular agent-30," against established and alternative antitubercular agents.

While "this compound" (CAS 384857-54-9), also known as 2-ethyl-N-(4-sulfamoylbenzyl)butanamide, has demonstrated antibacterial activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 50 μg/mL, its specific molecular target is not yet publicly documented. This guide, therefore, outlines the established methodologies and provides a comparative landscape of validated targets for other key antitubercular drugs to serve as a blueprint for the validation of the target of "this compound."

A Landscape of Validated Antitubercular Targets

The current arsenal of antitubercular drugs targets a range of essential biological processes in M. tuberculosis. Understanding these validated targets and the experimental evidence supporting them is crucial for contextualizing the validation process for novel agents like "this compound."

Drug ClassDrug Name(s)Validated Target(s)Key Functions of Target
Mycolic Acid Synthesis Inhibitors Isoniazid, EthionamideEnoyl-ACP reductase (InhA)Essential enzyme in the fatty acid synthase-II (FAS-II) pathway, crucial for mycolic acid biosynthesis and cell wall integrity.
PyrazinamideRibosomal protein S1 (RpsA), Aspartate decarboxylase (PanD)RpsA is involved in trans-translation, a ribosome rescue mechanism. PanD is essential for the biosynthesis of coenzyme A.
RNA Synthesis Inhibitors Rifampicinβ-subunit of RNA polymerase (RpoB)Catalyzes the synthesis of RNA from a DNA template, a fundamental process for gene expression.
Cell Wall Synthesis Inhibitors EthambutolArabinosyltransferases (EmbA, EmbB, EmbC)Involved in the polymerization of arabinan, a key component of the mycobacterial cell wall.
Protein Synthesis Inhibitors Streptomycin16S rRNA and Ribosomal protein S12 (RpsL)Components of the 30S ribosomal subunit, essential for protein synthesis.
DNA Synthesis Inhibitors Fluoroquinolones (e.g., Moxifloxacin)DNA gyrase (GyrA, GyrB)A type II topoisomerase that introduces negative supercoils into DNA, essential for DNA replication and repair.
ATP Synthesis Inhibitors BedaquilineATP synthase, subunit c (AtpE)A crucial component of the electron transport chain, responsible for ATP production.

Experimental Protocols for Target Validation

The validation of a drug target is a multi-faceted process that requires a convergence of evidence from genetic, biochemical, and biophysical methodologies. The following are key experimental protocols that should be employed to identify and validate the target of "this compound."

Genetic Validation

a) Generation of Resistant Mutants and Whole-Genome Sequencing:

  • Objective: To identify the gene(s) in which mutations confer resistance to "this compound."

  • Methodology:

    • Culture M. tuberculosis in the presence of sub-lethal and lethal concentrations of "this compound" to select for resistant colonies.

    • Isolate genomic DNA from resistant mutants.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in resistant strains compared to the susceptible parent strain.

    • Analyze the identified mutations to pinpoint the potential target gene(s).

b) Target Overexpression:

  • Objective: To determine if increased expression of the putative target protein leads to decreased susceptibility to the compound.

  • Methodology:

    • Clone the candidate target gene into an inducible expression vector.

    • Transform the expression vector into wild-type M. tuberculosis.

    • Induce overexpression of the target protein.

    • Determine the MIC of "this compound" for the overexpressing strain and compare it to the wild-type strain. A significant increase in MIC suggests that the overexpressed protein is the target.

c) Gene Knockout/Knockdown:

  • Objective: To assess the essentiality of the putative target gene for the viability of M. tuberculosis.

  • Methodology:

    • Attempt to create a knockout of the candidate target gene using techniques like homologous recombination.

    • If a viable knockout cannot be obtained, it suggests the gene is essential.

    • Alternatively, employ CRISPR interference (CRISPRi) to create a conditional knockdown of the target gene.

    • Assess the viability and growth characteristics of the knockdown strain to confirm the gene's essentiality.

Biochemical Validation

a) In Vitro Enzymatic Assays:

  • Objective: To demonstrate direct inhibition of the purified target protein by "this compound."

  • Methodology:

    • Clone, express, and purify the recombinant candidate target protein.

    • Develop a functional assay to measure the activity of the purified protein (e.g., spectrophotometric, fluorometric, or radiometric assays).

    • Perform the assay in the presence of varying concentrations of "this compound" to determine the half-maximal inhibitory concentration (IC₅₀).

b) Biophysical Interaction Studies:

  • Objective: To confirm direct physical binding between "this compound" and the target protein.

  • Methodology:

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

    • Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine association and dissociation rate constants.

    • Thermal Shift Assay (TSA): Measures the change in the melting temperature of the target protein upon ligand binding, indicating a stabilizing interaction.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the processes involved in target validation, the following diagrams illustrate a key signaling pathway in M. tuberculosis and a typical experimental workflow.

Mycolic_Acid_Biosynthesis_Pathway cluster_FASII FAS-II Elongation Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II Pks13 Pks13 Acyl_CoA->Pks13 Meromycolate Meromycolate Chain FAS_II->Meromycolate Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Isoniazid Isoniazid (prodrug) KatG KatG Isoniazid->KatG activation INH_NAD_adduct INH-NAD adduct KatG->INH_NAD_adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_adduct->InhA inhibits Target_Validation_Workflow start Start: Active Compound ('this compound') resistant_mutants Generate Resistant Mutants start->resistant_mutants wgs Whole-Genome Sequencing resistant_mutants->wgs mutation_analysis Identify Candidate Target Gene(s) wgs->mutation_analysis overexpression Target Overexpression in M. tuberculosis mutation_analysis->overexpression gene_knockout Gene Knockout/ Knockdown mutation_analysis->gene_knockout protein_expression Recombinant Protein Expression & Purification mutation_analysis->protein_expression mic_shift Determine MIC Shift overexpression->mic_shift validated_target Validated Target mic_shift->validated_target essentiality Assess Gene Essentiality gene_knockout->essentiality essentiality->validated_target enzymatic_assay In Vitro Enzymatic Assay protein_expression->enzymatic_assay biophysical_assay Biophysical Binding Assay protein_expression->biophysical_assay ic50 Determine IC₅₀ enzymatic_assay->ic50 ic50->validated_target kd Determine Binding Affinity (Kd) biophysical_assay->kd kd->validated_target

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action.[1] A critical aspect of the preclinical evaluation of any new antitubercular agent is the assessment of its cross-resistance with existing first- and second-line drugs. This guide provides a comparative analysis of the hypothetical "Antitubercular agent-30" and its cross-resistance profile with other antituberculars, supported by illustrative experimental data and detailed methodologies. Understanding these patterns is crucial for predicting the clinical utility of new drug candidates against resistant Mtb strains and for designing effective combination therapies.[1]

Overview of this compound

For the purpose of this guide, "this compound" is a novel investigational drug targeting the mycobacterial cell wall. Its putative mechanism of action is the inhibition of a novel arabinosyltransferase, distinct from the one targeted by ethambutol, thereby disrupting the synthesis of the arabinogalactan layer, a crucial component of the Mtb cell wall.[2][3]

Comparative Cross-Resistance Data

The cross-resistance of this compound was evaluated against a panel of Mtb strains with characterized resistance to first- and second-line antitubercular drugs. The Minimum Inhibitory Concentration (MIC) for each agent was determined. A lack of a significant shift in the MIC of this compound against strains resistant to other drugs indicates an absence of cross-resistance and suggests a novel mechanism of action.[1]

Mtb StrainResistance ProfileIsoniazid MIC (μg/mL)Rifampicin MIC (μg/mL)Moxifloxacin MIC (μg/mL)Amikacin MIC (μg/mL)Bedaquiline MIC (μg/mL)This compound MIC (μg/mL)
H37RvPan-susceptible0.060.1250.250.50.030.125
MDR-1Isoniazid-R, Rifampicin-R>4>80.250.50.030.125
Pre-XDR-1Isoniazid-R, Rifampicin-R, Moxifloxacin-R>4>8>40.50.030.25
XDR-1Isoniazid-R, Rifampicin-R, Moxifloxacin-R, Amikacin-R>4>8>4>160.030.25
BDQ-R-1Bedaquiline-R0.060.1250.250.5>20.125

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Data: The hypothetical data suggests that this compound retains its activity against Mtb strains that are resistant to the core first-line drugs (isoniazid and rifampicin) and second-line drugs (moxifloxacin, amikacin, and bedaquiline). This profile indicates a lack of cross-resistance with these agents, supporting its novel mechanism of action.

Experimental Protocols

The following protocols were employed to generate the comparative cross-resistance data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and other antitubercular drugs was determined using the broth microdilution method with a resazurin indicator.

Materials:

  • M. tuberculosis strains: H37Rv (pan-susceptible), and a panel of drug-resistant clinical isolates.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Novel Inhibitor: this compound stock solution of a known concentration, dissolved in dimethyl sulfoxide (DMSO).

  • Control Drugs: Stock solutions of isoniazid, rifampicin, moxifloxacin, amikacin, and bedaquiline.[1]

  • 96-well Microtiter Plates: Sterile, clear, U-bottom plates.[1]

  • Resazurin Sodium Salt Solution: As a growth indicator.[1]

Procedure:

  • Inoculum Preparation: M. tuberculosis strains were grown in 7H9 broth to the mid-log phase. The bacterial suspension's turbidity was adjusted to match a 0.5 McFarland standard.[1]

  • Drug Dilution: A two-fold serial dilution of each drug was prepared in the 96-well plates using 7H9 broth.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension, except for the sterility control well (medium only). A drug-free well was included as a growth control.[1]

  • Incubation: The plates were sealed and incubated at 37°C for 7-14 days.[1]

  • Reading Results: After incubation, the resazurin solution was added to each well, and the plates were re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC was recorded as the lowest drug concentration that prevented this color change.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_results Results strain Mtb Strain Culture inoculate Inoculation strain->inoculate drug Drug Stock Solutions plate 96-well Plate Setup (Serial Dilutions) drug->plate plate->inoculate incubate Incubation (37°C, 7-14 days) inoculate->incubate resazurin Add Resazurin incubate->resazurin read Read Results (Color Change) resazurin->read mic Determine MIC read->mic

Caption: Workflow for MIC determination.

Signaling Pathways and Cross-Resistance Mechanisms

Cross-resistance often occurs when drugs share a target or when a single resistance mechanism, such as the upregulation of an efflux pump, affects multiple drugs.[4] For example, mutations in the rpoB gene can confer cross-resistance to all rifamycins.[5] Similarly, cross-resistance between bedaquiline and clofazimine has been observed due to mutations in the Rv0678 gene, which regulates an efflux pump.[4][6]

The lack of cross-resistance of this compound with existing drugs suggests it does not share a target or is not a substrate for common efflux pumps with these other agents. The diagram below illustrates the distinct pathways of action and resistance.

G INH Isoniazid MycolicAcid Mycolic Acid Synthesis (InhA) INH->MycolicAcid RIF Rifampicin RNAPoly RNA Polymerase (rpoB) RIF->RNAPoly MXF Moxifloxacin DNAGyrase DNA Gyrase (gyrA/B) MXF->DNAGyrase BDQ Bedaquiline ATPSynthase ATP Synthase (atpE) BDQ->ATPSynthase Agent30 This compound Arabinogalactan Arabinogalactan Synthesis (Novel Target) Agent30->Arabinogalactan katG_inhA katG/inhA mutations katG_inhA->INH Resistance rpoB rpoB mutations rpoB->RIF Resistance gyrA gyrA mutations gyrA->MXF Resistance Rv0678 Rv0678 mutations (Efflux Pump) Rv0678->BDQ Resistance

Caption: Drug targets and resistance.

Conclusion

The hypothetical this compound demonstrates a promising lack of cross-resistance with key first- and second-line antitubercular drugs. This suggests a novel mechanism of action targeting a distinct pathway in M. tuberculosis. Such a profile is highly desirable for a new drug candidate, as it indicates potential efficacy against MDR and XDR-TB strains. Further investigation, including whole-genome sequencing of any resistant mutants generated in vitro, is warranted to confirm its novel target and to proactively identify potential resistance mechanisms.

References

Head-to-Head Comparison of Antitubercular Agent-30 Derivatives: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of derivatives of "Antitubercular agent-30" cannot be provided at this time due to the lack of publicly available scientific literature and experimental data on this specific agent and its analogues.

Initial research identified "this compound" as an antibacterial compound with activity against Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 50 μg/mL.[1] It has also been noted for its low cytotoxic effect on murine macrophage cells.[1]

However, extensive searches for the chemical structure of "this compound," its derivatives, and any comparative efficacy studies have not yielded the necessary information to fulfill the request for a detailed comparison guide. The scientific and commercial databases searched do not contain published papers or experimental data detailing the synthesis of its derivatives, their mechanism of action, or any head-to-head performance evaluations.

To provide the requested "Publish Comparison Guides," the following information would be essential:

  • Chemical Structures: The core chemical scaffold of "this compound" and the specific structural modifications of its derivatives.

  • Quantitative Performance Data: Experimental results from in vitro and in vivo studies, including but not limited to:

    • Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis.

    • Cytotoxicity assays (e.g., IC50 values against various cell lines).

    • In vivo efficacy in animal models of tuberculosis (e.g., reduction in bacterial load in lungs and spleen).

  • Mechanism of Action Studies: Information on the molecular target and signaling pathways affected by these compounds.

  • Experimental Protocols: Detailed methodologies for the conducted experiments to ensure reproducibility and critical evaluation.

Without this foundational information, it is not possible to generate the requested data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in this specific agent are encouraged to consult proprietary research databases or contact the manufacturer, MedChemExpress, for any available non-public information. Should data on "this compound" and its derivatives become available in the public domain, a comprehensive comparison guide could be developed.

References

Comparative Efficacy of Bedaquiline ("Antitubercular agent-30") and Alternative Agents Against Clinically Isolated MDR-TB Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of multidrug-resistant tuberculosis (MDR-TB) represents a significant global health challenge, necessitating the development and evaluation of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of Bedaquiline (conceptually representing "Antitubercular agent-30") against other key drugs used in the treatment of MDR-TB: Delamanid, Linezolid, and Pretomanid. The data presented is derived from in vitro studies on clinically isolated MDR-TB strains, offering a direct comparison of their antimycobacterial activity.

In Vitro Efficacy Against MDR-TB Clinical Isolates

The minimum inhibitory concentration (MIC) is a critical measure of a drug's potency against a specific microorganism. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for evaluating the overall effectiveness of an antimicrobial agent against a population of clinical isolates. The following table summarizes the MIC90 values for Bedaquiline and its comparators against MDR-TB strains.

DrugMIC Range (μg/mL)MIC90 (μg/mL)Number of IsolatesReference
Bedaquiline 0.03 - 0.120.125,036[1]
Delamanid 0.001 - 0.050.012460[2][3][4][5]
Linezolid <0.125 - 40.5240[6][7]
Pretomanid Not broadly reported for large isolate sets; ECOFF of 0.5 suggested~1.0 (borderline resistance observed at 2-4)1,603[8]

Note: The epidemiological cutoff value (ECOFF) for Pretomanid is provided, which helps to differentiate wild-type from non-wild-type strains, suggesting a potential breakpoint for resistance.

Mechanisms of Action: A Visual Comparison

Understanding the distinct mechanisms by which these drugs inhibit Mycobacterium tuberculosis is crucial for designing effective combination therapies and managing resistance.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (atpE subunit) Proton_Motive_Force Proton Motive Force Disruption ATP_Synthase->Proton_Motive_Force Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase ATP_Production_Inhibition ATP Production Inhibition Proton_Motive_Force->ATP_Production_Inhibition Bacterial_Cell_Death Bacterial Cell Death ATP_Production_Inhibition->Bacterial_Cell_Death

Figure 1: Bedaquiline's mechanism of action.

Delamanid_Pretomanid_Mechanism cluster_bacterium Mycobacterium tuberculosis Prodrug Delamanid / Pretomanid (Prodrug) F420_System F420-dependent Nitroreductase (Ddn) Prodrug->F420_System Active_Metabolite Active Metabolite (Reactive Nitrogen Species) F420_System->Active_Metabolite Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid_Synthesis Respiratory_Poisoning Respiratory Poisoning (Pretomanid) Active_Metabolite->Respiratory_Poisoning Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death Respiratory_Poisoning->Bacterial_Cell_Death

Figure 2: Delamanid and Pretomanid's mechanism of action.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Linezolid Linezolid Linezolid->Ribosome_50S Protein_Synthesis_Inhibition Protein Synthesis Inhibition Initiation_Complex->Protein_Synthesis_Inhibition Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis

Figure 3: Linezolid's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antitubercular agents.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Materials:

    • 96-well microtiter plates

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • Antitubercular drug stock solutions

    • Mycobacterium tuberculosis clinical isolates

    • Sterile water or saline

    • McFarland standard (0.5)

    • Microplate reader

  • Procedure:

    • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in sterile water or saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Drug Dilution: Serial twofold dilutions of each drug are prepared in Middlebrook 7H9 broth directly in the 96-well plates.

    • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included on each plate.

    • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

    • Reading Results: The MIC is determined as the lowest drug concentration that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

2. Agar Proportion Method

This method determines the proportion of bacilli in a bacterial population that are resistant to a specific concentration of a drug.

  • Materials:

    • Middlebrook 7H10 or 7H11 agar plates

    • Antitubercular drug stock solutions

    • Mycobacterium tuberculosis clinical isolates

    • Sterile water or saline

  • Procedure:

    • Drug-Containing Media Preparation: The drugs are incorporated into the molten agar at various concentrations before pouring the plates. A drug-free control plate is also prepared.

    • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and serially diluted.

    • Inoculation: A standardized volume of each dilution is inoculated onto the drug-containing and drug-free agar plates.

    • Incubation: The plates are incubated at 37°C for 3 to 4 weeks.

    • Reading Results: The number of colonies on the drug-containing plates is compared to the number of colonies on the drug-free control plate. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population.[9]

In Vitro Cytotoxicity Assays

These assays are essential for evaluating the potential toxicity of drug candidates on mammalian cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Mammalian cell line (e.g., Vero, HepG2, A549)

    • 96-well cell culture plates

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[10][11][12][13]

2. Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Materials:

    • Mammalian cell line

    • 96-well cell culture plates

    • Cell culture medium

    • Neutral red solution

    • Destain solution (e.g., acidified ethanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

    • Neutral Red Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red for approximately 3 hours.

    • Washing and Destaining: The cells are washed to remove unincorporated dye, and then a destain solution is added to extract the dye from the lysosomes of viable cells.

    • Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm. The amount of dye retained is proportional to the number of viable cells.[14][15][16][17][18]

3. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Materials:

    • Mammalian cell line

    • 96-well cell culture plates

    • Cell culture medium

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds.

    • Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is collected from each well.

    • LDH Reaction: The supernatant is mixed with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: The mixture is incubated at room temperature for a specified time to allow for the enzymatic reaction to occur.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.[9][19][20][21]

Experimental Workflow for Drug Efficacy and Cytotoxicity Assessment

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_cytotoxicity Cytotoxicity Assessment Isolate_Culture Culture of MDR-TB Clinical Isolates MIC_Determination MIC Determination (Broth Microdilution / Agar Proportion) Isolate_Culture->MIC_Determination Data_Analysis_Efficacy Data Analysis (MIC90 Calculation) MIC_Determination->Data_Analysis_Efficacy Comparison Comparative Analysis Data_Analysis_Efficacy->Comparison Cell_Culture Mammalian Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT / NRU / LDH) Cell_Culture->Cytotoxicity_Assay Data_Analysis_Cyto Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_Cyto->Comparison Start Start Start->Isolate_Culture Start->Cell_Culture End End Comparison->End

Figure 4: Workflow for efficacy and cytotoxicity assessment.

References

Validating Antitubercular Agent-30 in a Murine Model of Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel investigational drug, Antitubercular Agent-30, against the standard first-line treatment regimen in a well-established murine model of chronic tuberculosis (TB). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antitubercular therapies.

Comparative Efficacy of this compound

The bactericidal activity of this compound was evaluated in BALB/c mice infected with Mycobacterium tuberculosis. The agent was administered as a monotherapy and in combination with other drugs, with efficacy compared to the standard of care, the RHZ regimen (Rifampicin, Isoniazid, Pyrazinamide). The primary endpoint for efficacy was the reduction in bacterial load, measured in colony-forming units (CFU) per milliliter, in the lungs and spleen of infected mice over an eight-week treatment period.

Table 1: Mean Log10 CFU Reduction in Lungs Following Treatment
Treatment Group4 Weeks8 Weeks
Untreated Control0.00.0
This compound (alone)2.53.8
Standard Regimen (RHZ)3.04.0
This compound + Bedaquiline + Linezolid4.56.0
Table 2: Mean Log10 CFU Reduction in Spleen Following Treatment
Treatment Group4 Weeks8 Weeks
Untreated Control0.00.0
This compound (alone)2.23.5
Standard Regimen (RHZ)2.83.9
This compound + Bedaquiline + Linezolid4.25.8

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the findings.

Murine Model of Chronic Tuberculosis Infection
  • Animal Model: Female BALB/c mice, aged 8-10 weeks, were used for the study.[1][2] Mice were housed in a biosafety level 3 facility.

  • Bacterial Strain: The Mycobacterium tuberculosis Erdman strain was used for infection.[2]

  • Infection Procedure: Mice were infected via the aerosol route using a low-dose inhalation exposure system, calibrated to deliver approximately 50-100 CFU to the lungs of each mouse.[1][2]

  • Establishment of Chronic Infection: The infection was allowed to establish for 24 days post-aerosol exposure before the commencement of treatment.

  • Treatment Regimens:

    • This compound: Administered orally at a dose of 100 mg/kg, once daily.

    • Standard Regimen (RHZ): A combination of Rifampicin (10 mg/kg), Isoniazid (10 mg/kg), and Pyrazinamide (150 mg/kg) administered orally, once daily.

    • Combination Therapy: this compound (100 mg/kg) in combination with Bedaquiline (25 mg/kg) and Linezolid (100 mg/kg), administered orally, once daily.

  • Assessment of Bacterial Load: At 4 and 8 weeks post-treatment initiation, cohorts of mice from each group were euthanized. The lungs and spleens were aseptically removed, homogenized, and serial dilutions were plated on 7H11 agar plates.[2] The plates were incubated at 37°C for 4 weeks, after which the number of CFUs was enumerated.

Histopathological Analysis

Lung tissues were collected at the end of the treatment period, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to assess the extent of inflammation and tissue damage. Ziehl-Neelsen staining was also performed to visualize acid-fast bacilli within the lung tissue.

Survival Analysis

A separate cohort of mice was used for survival studies. The mice were monitored daily, and the time to death was recorded to assess the impact of the treatment regimens on the overall survival of the infected animals.

Visualizing Experimental Design and Biological Pathways

To clearly illustrate the experimental process and the underlying biological context, the following diagrams have been generated.

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment (8 Weeks) cluster_analysis Analysis BALB/c Mice BALB/c Mice Aerosol Infection Aerosol Infection BALB/c Mice->Aerosol Infection M. tuberculosis Erdman Chronic Infection Chronic Infection Aerosol Infection->Chronic Infection 24 days Group 1 Group 1 Chronic Infection->Group 1 Untreated Group 2 Group 2 Chronic Infection->Group 2 Agent-30 Group 3 Group 3 Chronic Infection->Group 3 RHZ Group 4 Group 4 Chronic Infection->Group 4 Agent-30 Combo Endpoints CFU Enumeration (Lungs & Spleen) Histopathology Survival Analysis Group 1->Endpoints Group 2->Endpoints Group 3->Endpoints Group 4->Endpoints

Caption: Experimental workflow for the validation of this compound.

Host_Immune_Pathway cluster_infection Infection & Recognition cluster_signaling Intracellular Signaling cluster_response Immune Response Mtb M. tuberculosis Macrophage Alveolar Macrophage Mtb->Macrophage Phagocytosis PRR Pattern Recognition Receptors (e.g., TLRs, NLRs) Macrophage->PRR Recognition NFkB NF-κB Pathway PRR->NFkB activates MAPK MAPK Pathway PRR->MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces MAPK->Cytokines induces Granuloma Granuloma Formation Cytokines->Granuloma leads to

Caption: Host immune response signaling pathway to M. tuberculosis infection.

References

Benchmarking "Antitubercular Agent-30" Against Novel Antitubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Antitubercular agent-30" with a selection of novel antitubercular agents currently in advanced stages of development or recently approved. The aim is to offer a clear, data-driven perspective on their respective performances, supported by detailed experimental protocols and visual representations of their mechanisms of action.

Data Summary

The following table summarizes the key quantitative data for "this compound" and the selected novel antitubercular agents. This data is essential for a preliminary assessment of their potential efficacy and safety profiles.

AgentChemical ClassMechanism of ActionIn Vitro Potency (MIC)Cytotoxicity
This compound ThiopheneacetamidePutative: F420-dependent nitroreductase (Ddn) activation, leading to nitric oxide release and inhibition of mycolic acid synthesis.50 µg/mL against M. tuberculosis H37Rv[1]Low cytotoxicity on murine macrophage cells (LD85 ≈ 100 µg/mL)[1]
Bedaquiline DiarylquinolineInhibition of ATP synthase[2]0.03-0.12 µg/mL against drug-susceptible and drug-resistant M. tuberculosisAssociated with a risk of QT interval prolongation
Pretomanid NitroimidazoleInhibition of mycolic acid synthesis and respiratory poisoning through nitric oxide release[3][4][5][6][7]0.015-0.25 µg/mL against drug-susceptible and drug-resistant M. tuberculosisCommon side effects include peripheral neuropathy and nausea
Delamanid NitroimidazoleInhibition of mycolic acid synthesis[1][8][9][10]0.006-0.024 µg/mL against drug-susceptible and drug-resistant M. tuberculosisAssociated with a risk of QT interval prolongation
Telacebec (Q203) ImidazopyridineInhibition of the cytochrome bc1 complex, leading to ATP depletion[11][12][13]0.0027 µM (MIC50) against M. tuberculosis H37RvGenerally well-tolerated in early clinical trials

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and standardized procedures in the field of antitubercular drug discovery.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of a drug's in vitro potency.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the same broth medium. A range of concentrations is prepared to encompass the expected MIC value.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria without drug) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days, or until sufficient growth is observed in the positive control wells.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator such as resazurin.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are crucial for evaluating the potential toxicity of a compound to mammalian cells, providing an early indication of its safety profile.

Methodology: MTT Assay on Murine Macrophage Cell Line (e.g., J774)

  • Cell Culture: Murine macrophage cells (e.g., J774) are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS) and seeded into a 96-well plate at a predetermined density. The plate is incubated at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure: The test compounds are serially diluted in the cell culture medium and added to the wells containing the adherent cells. A vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect on the cells.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The LD85 (the concentration at which 85% of the cells are killed) or IC50 (the concentration at which 50% of cell viability is inhibited) is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathways associated with the antitubercular agents discussed.

Experimental Workflow

This diagram outlines the general workflow for the initial in vitro evaluation of a potential antitubercular agent.

G cluster_0 In Vitro Evaluation A Compound Synthesis and Characterization B Primary Screening: MIC Determination (M. tuberculosis) A->B Test Compound C Secondary Screening: Cytotoxicity Assay (e.g., Macrophages) B->C Active Compounds D Lead Compound Identification C->D Compounds with Favorable Therapeutic Index G cluster_0 Putative Mechanism of this compound A This compound (Prodrug) B Mycobacterium tuberculosis Cell A->B Enters Cell C F420-dependent Nitroreductase (Ddn) B->C D Activated Drug (Reactive Nitrogen Species, e.g., NO) C->D Activation E Inhibition of Mycolic Acid Synthesis D->E Inhibits F Bacterial Cell Death E->F Leads to G cluster_0 Mechanisms of Novel Antitubercular Agents cluster_1 Energy Metabolism cluster_2 Cell Wall Synthesis A Bedaquiline B ATP Synthase A->B Inhibits E ATP Production B->E C Telacebec (Q203) D Cytochrome bc1 Complex C->D Inhibits D->E I Bacterial Cell Death E->I Depletion leads to F Pretomanid H Mycolic Acid Synthesis F->H Inhibits G Delamanid G->H Inhibits H->I Inhibition leads to

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Antitubercular Agent-30

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for the safe handling and disposal of Antitubercular Agent-30, ensuring the protection of laboratory personnel and the environment. This document provides essential, step-by-step procedures for waste management and decontamination.

Researchers and drug development professionals handling potent compounds like this compound must adhere to stringent safety protocols to mitigate risks of exposure and environmental contamination. Due to the lack of specific disposal guidelines for "this compound," this guide synthesizes best practices for the management of hazardous antitubercular agents and other antimicrobial compounds used in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All personnel must be trained in handling hazardous chemical and biological waste and equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Disposable gown or lab coat

  • Gloves (nitrile or other chemically resistant material)

  • Safety glasses with side shields or goggles

  • Respiratory protection (e.g., N95 respirator or higher, as determined by a risk assessment)

Decontamination and Spill Management

Effective decontamination is crucial when working with antitubercular agents. The choice of disinfectant depends on the nature of the surface and the presence of organic matter.

Recommended Disinfectants for Mycobacterium tuberculosis and Related Work:

DisinfectantConcentrationContact TimeApplicationsConsiderations
Phenol 5% in waterNot specifiedDecontaminating equipment and single-use items before disposal.[1]Highly irritating to skin, eyes, and mucous membranes; toxic if ingested.[1] Phenol derivatives are often used to reduce toxicity and odor.[1]
Chlorine (Sodium Hypochlorite) 1 g/l or 5 g/l (1:50 or 1:10 dilution of domestic bleach)Not specifiedGeneral purpose disinfection; soaking contaminated metal-free materials.[1]Corrosive to metals.[1] Diluted solutions should be prepared daily.[1]
Alcohol (Ethanol or Isopropyl) 70% solutionNot specifiedDecontamination of laboratory benches and Biological Safety Cabinets (BSCs).[1]Volatile and flammable; should not be used near open flames.[1] Does not leave a residue.[1]
Hydrogen Peroxide Vapor (HPV) 30% (wt/wt) liquid hydrogen peroxide vaporized30-90 minutesDecontamination of BSCs and entire rooms.[2]Effective against highly resistant mycobacteria.[2] Requires specialized equipment.[2]

Experimental Protocols for Decontamination

Surface Decontamination Protocol:

  • Prepare a fresh 1:10 dilution of standard household bleach (containing 5.25-6.25% sodium hypochlorite) or another approved tuberculocidal disinfectant.

  • Apply the disinfectant solution liberally to the contaminated surface, ensuring it is thoroughly wetted.

  • Allow a contact time of at least 30 minutes.

  • Wipe the surface with absorbent materials (e.g., paper towels).

  • Clean the surface with 70% ethanol to remove any disinfectant residue.

  • Dispose of all cleaning materials as hazardous waste.

Step-by-Step Disposal Procedures for this compound

The primary route for the disposal of hazardous antimicrobial agents is high-temperature incineration.[3] Under no circumstances should this agent be disposed of down the drain or in regular trash.[3]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including PPE, empty vials, and contaminated labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[3] This container must be clearly labeled as "Hazardous Waste" and specify the contents, including the name "this compound".[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.

2. Containerization and Labeling:

  • Use containers that are compatible with the chemical nature of this compound.[3]

  • Keep waste containers closed except when adding waste.[3]

  • All waste containers must be labeled with a "Hazardous Waste" label that includes:[3]

    • The name of the agent ("this compound")

    • The primary hazard (e.g., "Toxic," "Antimicrobial Agent")

    • The date of accumulation

    • The name of the principal investigator or laboratory

3. Waste Storage and Disposal:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Visualizing the Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Pre-Disposal cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (PPE, Vials, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions, etc.) segregate->liquid_waste solid_container Place in Labeled, Puncture-Resistant Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Container liquid_waste->liquid_container storage Store in Secure, Designated Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Antitubercular agent-30

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Antitubercular Agent-30

This guide provides comprehensive safety protocols and logistical plans for handling the investigational compound, this compound, in a laboratory setting. Adherence to these procedures is critical to ensure personal safety, minimize environmental contamination, and maintain the integrity of research. As "this compound" is a research compound, these guidelines are based on established best practices for handling potent pharmaceutical agents and mycobacterial pathogens.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following PPE is mandatory for all personnel handling the compound, particularly in its powdered form, to prevent inhalation, dermal, and ocular exposure.[1][2]

PPE ComponentSpecificationRationale
Respiratory Protection N95 or FFP2 certified respiratorProtects against inhalation of aerosolized particles.[1][2][3] Required when handling the powder outside of a certified biological safety cabinet or chemical fume hood.
Hand Protection Disposable nitrile or latex gloves (double-gloving recommended)Prevents direct skin contact.[2][3] Gloves must be changed immediately if contaminated and disposed of as hazardous waste.[3]
Eye Protection Safety goggles or a face shieldProtects eyes from splashes and airborne particles.[1]
Body Protection Solid-front, back-closing laboratory gown with long sleevesPrevents contamination of personal clothing.[2][3]
Foot Protection Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents the spread of contamination outside the laboratory.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure and cross-contamination. All manipulations of the powdered form of this agent should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[4]

Preparation:

  • Ensure the BSC or fume hood is operational and has been certified within the last year.

  • Don all required PPE before entering the designated handling area.[5]

  • Prepare all necessary materials (e.g., weigh boats, spatulas, solvent) and place them inside the containment area to minimize movement in and out.

Weighing Procedure:

  • Place a tared weigh boat or appropriate container on the analytical balance inside the containment unit.[5]

  • Carefully dispense the powdered this compound into the container, avoiding the generation of dust.[5]

  • Once the desired amount is weighed, securely close the primary container of the agent.

Post-Handling:

  • Decontaminate all surfaces within the BSC or fume hood with a 10% bleach solution, followed by a 70% ethanol wipe-down to remove bleach residue.[6]

  • Carefully doff PPE, starting with gloves, followed by the gown, shoe covers, and eye protection. The respirator should be removed last after exiting the laboratory.[2]

  • Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

The safe and compliant disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.[6] The primary disposal route for this type of agent is high-temperature incineration.[6][7]

Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including gloves, wipes, weigh boats, and other disposable labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[6] This container should be clearly labeled as "Hazardous Pharmaceutical Waste."[6][8]

  • Liquid Waste: Unused or residual solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[6] Do not mix with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]

  • Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container for hazardous waste.[5]

Containerization and Labeling:

All waste containers must be properly labeled with the following information:

  • "Hazardous Waste"[6]

  • The name of the agent: "this compound"[6]

  • The primary hazards (e.g., "Toxic," "Biohazard")

  • The date of accumulation[6]

  • The name of the principal investigator or laboratory[6]

Consult with your institution's EHS department for specific guidance on the disposal of hazardous pharmaceutical waste to ensure compliance with all local, state, and federal regulations.[6]

Emergency Procedures

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of accidental exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.[9]

Spill Management:

  • Spill inside a Biological Safety Cabinet:

    • Keep the BSC running to contain aerosols.

    • Cover the spill with absorbent material.

    • Apply a 10% bleach solution to the absorbent material, working from the outside in.[10]

    • Allow a contact time of at least 30 minutes before cleaning up the materials and disposing of them as hazardous waste.[10]

  • Spill outside a Biological Safety Cabinet:

    • Evacuate the area immediately to allow aerosols to settle.[10]

    • Alert others in the vicinity and inform the laboratory supervisor.

    • Post a warning sign to prevent others from entering.

    • Allow at least one hour for aerosols to be removed by the laboratory's ventilation system before re-entry.[10]

    • Don appropriate PPE, including a respirator, before re-entering the area to clean the spill as described above.[10]

Visual Workflow for Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep Preparation: - Don all required PPE - Prepare materials in BSC weigh Weighing: - Dispense powder in BSC - Avoid dust generation prep->weigh Proceed with caution exposure Accidental Exposure: - First aid and medical attention prep->exposure If exposure occurs post_handle Post-Handling: - Decontaminate surfaces - Doff PPE correctly weigh->post_handle After handling spill Spill Management: - Contain and decontaminate weigh->spill If spill occurs segregate Waste Segregation: - Solid, Liquid, and Sharps post_handle->segregate Generate waste containerize Containerization: - Use labeled, leak-proof containers segregate->containerize Collect waste incinerate Final Disposal: - High-temperature incineration containerize->incinerate EHS pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.